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  • Product: H-Orn(Z)-ome hcl
  • CAS: 5874-75-9

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Technical Guide to H-Orn(Z)-OMe HCl (CAS: 5874-75-9)

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary This document provides an in-depth technical overview of Nδ-Benzyloxycarbonyl-L-ornithine methyl ester hydrochloride, commonly re...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides an in-depth technical overview of Nδ-Benzyloxycarbonyl-L-ornithine methyl ester hydrochloride, commonly referred to as H-Orn(Z)-OMe HCl. As a pivotal building block in synthetic chemistry, this guide moves beyond basic specifications to deliver field-proven insights into its synthesis, application, and analytical validation. We will explore the strategic importance of its protecting groups, provide detailed, self-validating protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and discuss its application in the development of therapeutic peptides, such as the antibiotic Gramicidin S. This guide is structured to empower researchers with the causal understanding necessary for successful experimental design and execution.

Introduction to a Key Peptide Building Block

H-Orn(Z)-OMe HCl, with CAS number 5874-75-9, is a derivative of the non-proteinogenic amino acid L-ornithine.[1] Its structure is strategically modified with two key protecting groups: a benzyloxycarbonyl (Z or Cbz) group on the side-chain (delta, δ) amino function and a methyl ester (OMe) on the C-terminus carboxyl group.[1] This dual protection scheme makes it an invaluable reagent, particularly in the fields of peptide synthesis and medicinal chemistry.

The Z-group provides robust, stable protection for the nucleophilic side-chain under the conditions required for peptide chain elongation, yet it can be selectively removed without compromising other protecting groups like Boc or Fmoc.[2] The methyl ester protects the C-terminus, preventing its participation in coupling reactions and allowing for solution-phase synthesis or specific C-terminal modifications.[3] The hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a crystalline solid.[3]

Physicochemical and Handling Properties

Accurate characterization is the foundation of reproducible science. The key properties of H-Orn(Z)-OMe HCl are summarized below.

PropertyValueSource(s)
CAS Number 5874-75-9[1][4]
Molecular Formula C₁₄H₂₁ClN₂O₄[1][4]
Molecular Weight 316.78 g/mol [1][4]
IUPAC Name methyl (2S)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride[1]
Appearance White to off-white solid/powder[3]
Melting Point 138-141 °C[4]
Storage Conditions 2-8°C, store in a dry, inert atmosphere[4]

Synthesis and Purification: A Validated Pathway

The synthesis of H-Orn(Z)-OMe HCl is a two-stage process requiring precise control to ensure selective protection. The most established and reliable method involves:

  • Selective Nδ-Protection of L-Ornithine: Direct acylation of ornithine is challenging due to the presence of two amino groups (α and δ) with similar reactivity. To achieve selectivity, a copper(II) complex of L-ornithine is formed. This complex effectively masks the α-amino and carboxyl groups, leaving the δ-amino group available for reaction.[5][6] Subsequent reaction with benzyl chloroformate (Cbz-Cl) under basic conditions installs the Z-group exclusively on the δ-nitrogen. The copper is then removed, typically by treatment with acid or a chelating agent, to yield Nδ-Z-L-ornithine.[7]

  • C-Terminus Esterification: The resulting Nδ-Z-L-ornithine is then esterified. A highly effective and common laboratory method is the reaction with thionyl chloride (SOCl₂) in anhydrous methanol.[8] The reaction proceeds by converting the carboxylic acid to a highly reactive acid chloride intermediate, which is immediately attacked by methanol. The process yields the methyl ester and liberates HCl, which protonates the free α-amino group to form the final, stable hydrochloride salt.

SynthesisWorkflow cluster_0 Stage 1: Selective Nδ-Protection cluster_1 Stage 2: Esterification L_Orn L-Ornithine Cu_Complex Ornithine-Cu(II) Complex L_Orn->Cu_Complex + Cu²⁺ Z_Protected Nδ-Z-L-Ornithine Cu_Complex->Z_Protected 1. + Cbz-Cl, Base 2. Demetallation Esterification H-Orn(Z)-OMe HCl (Final Product) Z_Protected->Esterification + SOCl₂, MeOH

Caption: Synthesis workflow for H-Orn(Z)-OMe HCl.
Field Protocol: Esterification of Nδ-Z-L-Ornithine

Objective: To synthesize H-Orn(Z)-OMe HCl from Nδ-Z-L-ornithine.

Materials:

  • Nδ-Z-L-ornithine

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

Methodology:

  • Suspend Nδ-Z-L-ornithine (1.0 eq) in anhydrous MeOH (approx. 10 mL per gram of amino acid) in a dry round-bottom flask.

  • Cool the suspension to 0°C in an ice bath with gentle stirring.

  • Causality Check: The reaction is exothermic and releases HCl and SO₂ gas; cooling is essential for control.

  • Add thionyl chloride (1.2 eq) dropwise to the cooled suspension over 15-20 minutes. Ensure the temperature does not rise above 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.

  • QC Checkpoint: Monitor the reaction using TLC (e.g., 8:2 DCM:MeOH). The product will have a higher Rf value than the starting carboxylic acid.

  • Concentrate the reaction mixture to dryness using a rotary evaporator.

  • Add diethyl ether to the residue and triturate to precipitate a white solid.

  • Collect the solid by vacuum filtration, wash with fresh diethyl ether, and dry under vacuum to yield H-Orn(Z)-OMe HCl.

Application in Solid-Phase Peptide Synthesis (SPPS)

H-Orn(Z)-OMe HCl is primarily used as a building block for introducing ornithine into a peptide sequence. The Z-group on the side chain is orthogonal to the Fmoc group used for Nα-protection, meaning the Fmoc group can be removed with a base (like piperidine) without affecting the Z-group.

Rationale for Protecting Group Selection
  • Nδ-Z (Cbz) Group: The Z-group is stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) and the mildly acidic conditions sometimes used for on-resin cyclization.[9] Its removal requires strong acid (e.g., HBr/AcOH) or, more commonly and mildly, catalytic hydrogenation (e.g., H₂/Pd-C), which does not affect most other protecting groups or the peptide backbone.[7]

  • C-Terminal Methyl Ester: While this derivative is typically used for solution-phase synthesis, it can be incorporated into an SPPS workflow if the final product is intended to be a C-terminal methyl ester peptide. Such peptides can have increased hydrophobicity and membrane permeability.[10]

SPPS_Cycle Resin Resin-NH₂ Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing_1 Wash (DMF) Fmoc_Deprotection->Washing_1 Coupling 2. Peptide Coupling Washing_1->Coupling Activation H-Orn(Z)-OMe HCl + HBTU/HOBt + DIPEA Activation->Coupling Washing_2 Wash (DMF) Coupling->Washing_2 Kaiser_Test Kaiser Test Washing_2->Kaiser_Test Recouple Recouple Kaiser_Test->Recouple Positive (Blue) Continue Continue to next cycle Kaiser_Test->Continue Negative (Yellow) Recouple->Coupling

Caption: SPPS cycle for incorporating H-Orn(Z)-OMe HCl.
Field Protocol: Manual Fmoc-SPPS Coupling

Objective: To couple H-Orn(Z)-OMe HCl to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-deprotected peptide-resin

  • H-Orn(Z)-OMe HCl

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Kaiser test kit

Methodology:

  • Pre-activation: In a separate vial, dissolve H-Orn(Z)-OMe HCl (3 eq relative to resin loading), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

  • Add DIPEA (6 eq) to the vial. The initial 3 equivalents neutralize the hydrochloride salt, and the subsequent 3 equivalents create the basic environment needed for activation.

  • Causality Check: Pre-activation for 2-5 minutes is critical. This allows the formation of the reactive HOBt-ester of the amino acid, which is the species that will react with the resin-bound amine. The solution may change color.

  • Coupling: Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.

  • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Validation: After coupling, wash the resin thoroughly with DMF (3x). Perform a Kaiser test on a small sample of beads.

    • Negative Result (Yellow Beads): Indicates successful coupling (absence of free primary amines). Proceed to the next cycle.

    • Positive Result (Blue Beads): Indicates incomplete coupling. A second coupling (recoupling) with a freshly prepared activation solution is required.

Analytical Quality Control

Ensuring the purity and identity of H-Orn(Z)-OMe HCl is paramount before its use in synthesis. A combination of HPLC and NMR spectroscopy provides a comprehensive quality profile.

ParameterTypical SpecificationMethod
Purity ≥99%Reversed-Phase HPLC
Identity Conforms to structure¹H NMR Spectroscopy
Optical Purity ≥99.5% L-isomerChiral HPLC
Reversed-Phase HPLC (RP-HPLC)

Rationale: RP-HPLC is a powerful technique for assessing the purity of protected amino acids by separating the main component from any synthesis-related impurities or degradation products.

Exemplary Method:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm (for the Z-group).

  • Expected Result: A single major peak with a retention time characteristic of its hydrophobicity.

¹H NMR Spectroscopy

Rationale: ¹H NMR provides unambiguous structural confirmation by mapping the chemical environment of all protons in the molecule. The spectrum should be clean, with integrations matching the expected proton count.

Predicted ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆):

  • δ ~8.4 ppm (broad s, 3H): Protons of the α-amino group (as -NH₃⁺).

  • δ ~7.35 ppm (m, 5H): Aromatic protons of the benzyl group (C₆H₅).

  • δ ~7.2 ppm (t, 1H): Amide proton of the Z-group carbamate (-NH-C=O).

  • δ ~5.0 ppm (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).

  • δ ~4.1 ppm (t, 1H): α-proton (-CH(NH₃⁺)-).

  • δ 3.7 ppm (s, 3H): Methyl ester protons (-COOCH₃).

  • δ ~3.0 ppm (q, 2H): δ-methylene protons (-CH₂-NH-Z).

  • δ ~1.8-1.5 ppm (m, 4H): β- and γ-methylene protons of the ornithine side chain.

Applications in Drug Development: The Gramicidin S Case Study

The incorporation of ornithine is a key strategy in designing peptide-based therapeutics. Ornithine's side chain provides a positive charge at physiological pH, which is crucial for antimicrobial activity by facilitating interaction with negatively charged bacterial membranes. Furthermore, its inclusion can enhance proteolytic resistance compared to its analogue, lysine.

A classic and highly relevant example is Gramicidin S , a cyclic decapeptide antibiotic produced by the bacterium Brevibacillus brevis.[11] Its structure is cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂. The two ornithine residues are essential for its potent antibacterial activity. While naturally produced via non-ribosomal peptide synthesis, synthetic analogues of Gramicidin S are developed to improve its therapeutic index—specifically, to reduce its hemolytic toxicity while retaining or enhancing its antibacterial potency.[12][13]

The synthesis of these analogues relies on building blocks like H-Orn(Z)-OMe HCl (or its Boc-protected counterpart). The Z-group allows for controlled, regioselective chemistry during the synthesis of the linear precursor before the final head-to-tail cyclization.

GramicidinS_MOA cluster_0 Mechanism of Action GS Gramicidin S (Positively charged Orn residues) Interaction Electrostatic Interaction GS->Interaction Membrane Bacterial Cell Membrane (Negatively charged phospholipids) Membrane->Interaction Insertion Peptide Insertion & Pore Formation Interaction->Insertion Disruption Membrane Depolarization Ion Leakage Insertion->Disruption Death Bacterial Cell Death Disruption->Death

Caption: Simplified mechanism of action for Gramicidin S.

Safety, Handling, and Storage

As a laboratory chemical, H-Orn(Z)-OMe HCl requires appropriate handling to ensure user safety.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures:

    • Wear protective gloves, eye protection, and a lab coat.

    • Use only in a well-ventilated area or a fume hood to avoid inhalation of the powder.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a refrigerator at 2-8°C. The compound is hygroscopic and should be protected from moisture.

Conclusion

H-Orn(Z)-OMe HCl is more than just a catalog chemical; it is a precisely engineered tool for advanced chemical synthesis. Its strategic design, featuring orthogonal protecting groups, allows for its seamless integration into complex synthetic pathways for creating novel peptides. A thorough understanding of its synthesis, the rationale behind its application protocols, and its robust analytical validation are critical for its successful use. From academic research to the development of potent therapeutics like Gramicidin S analogues, H-Orn(Z)-OMe HCl continues to be an essential building block for innovation in science.

References

  • Hancock, R. E., & Sahl, H. G. (2006). Antimicrobial and host-defense peptides as new anti-infective therapeutic strategies.
  • Jia, Y., et al. (2022). Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions. Molecules, 27(15), 4983.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13967650, H-Orn(Z)-ome hcl. Retrieved January 30, 2026, from [Link]

  • Garg, N. K. (2022). Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions. PubMed Central. [Link]

  • van der Donk, W. A. (2022). Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli. ACS Synthetic Biology. [Link]

  • Li, X., et al. (2023). Discovery of a potent ornithine-modified gramicidin S analogue against drug-resistant Staphylococcus aureus and Enterococcus faecalis with minimal red blood cell toxicity. European Journal of Medicinal Chemistry, 258, 115598.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Ornithine δ-aminotransferase: An enzyme implicated in salt tolerance in higher plants. PubMed Central. [Link]

  • Pianeta Chimica. (n.d.). Problem 2 - Synthesis of Amino Acid Methyl Ester Hydrochloride. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of free OME (a); OME complexed with bCD (b); and with MbCD (c) at 25 °C and pH = 10.30 ± 0.10. Retrieved January 30, 2026, from [Link]

  • MDPI. (2022). Dinuclear Copper(II) Complexes of 2,6-Bis[(N-Methylpiperazine-1-yl)methyl]-4-Formyl Phenol Ligand: Promising Biomimetic Catalysts for Dye Residue Degradation and Drug Synthesis. Retrieved January 30, 2026, from [Link]

  • Wikipedia. (n.d.). Gramicidin S. Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. PubMed Central. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 30, 2026, from [Link]

  • The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved January 30, 2026, from [Link]

  • PubMed. (1983). Formation and spectral characterization of Cu(II)-poly(L-ornithine) complexes. Retrieved January 30, 2026, from [Link]

  • PubMed. (1995). Syntheses and antibacterial activities of gramicidin S analogs containing L-ornithine in place of L-valine. Retrieved January 30, 2026, from [Link]

  • ACE. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved January 30, 2026, from [Link]

  • Biotage. (n.d.). Automated Synthesis of Cyclic Peptides on Biotage® Initiator+ Alstra™. Retrieved January 30, 2026, from [Link]

  • PubMed. (1989). Arginine restriction induced by delta-N-(phosphonacetyl)-L-ornithine signals increased expression of HIS3, TRP5, CPA1, and CPA2 in Saccharomyces cerevisiae. Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). L-ornithine biosynthesis II | Pathway. PubChem. [Link]

  • PubMed. (2007). Delta-amino group hydroxylation of L-ornithine during coelichelin biosynthesis. Retrieved January 30, 2026, from [Link]

  • MDPI. (2022). Synthesis of L-Ornithine- and L-Glutamine-Linked PLGAs as Biodegradable Polymers. Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information. (2001). Peptide Antibiotics. PubMed Central. [Link]

  • ResearchGate. (n.d.). Shows the Cyclic gramicidin S decapeptide with Ornithine and D-Phenylalanine. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). The use of reverse-phase high-performance liquid chromatography and precolumn derivatization with dansyl chloride for quantitation of specific amino acids in collagen and elastin. Retrieved January 30, 2026, from [Link]

  • GenScript. (n.d.). Overview of Custom Peptide Synthesis. Retrieved January 30, 2026, from [Link]

  • MDPI. (2022). Virulence Characteristics and Molecular Typing of Carbapenem-Resistant ST15 Klebsiella pneumoniae Clinical Isolates, Possessing the K24 Capsular Type. Retrieved January 30, 2026, from [Link]

  • PubMed. (1986). Molecular cloning of an ornithine-activating fragment of the gramicidin S synthetase 2 gene from Bacillus brevis and its expression in Escherichia coli. Retrieved January 30, 2026, from [Link]

  • Hartrampf Research Group. (n.d.). A robust data analytical method to investigate sequence-dependence in flow-based peptide synthesis. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2018). Antimicrobial Peptides Produced by Selective Pressure Incorporation of Non-canonical Amino Acids. Retrieved January 30, 2026, from [Link]

  • Blaser, H. U., & Schmidt, E. (Eds.). (2003). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved January 30, 2026, from [Link]

Sources

Exploratory

The Enduring Guardian: A Technical Guide to the Role of the Z-Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Cornerstone of Peptide Chemistry In the intricate world of peptide synthesis, the precise assembly of amino acids into a defined sequence is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Cornerstone of Peptide Chemistry

In the intricate world of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. This necessitates the transient masking of reactive functional groups to prevent unwanted side reactions. Among the pantheon of protective moieties, the benzyloxycarbonyl (Cbz) or Z-group, introduced by Max Bergmann and Leonidas Zervas in 1932, stands as a foundational and enduring tool.[1][2] Its development marked the dawn of controlled chemical peptide synthesis, a breakthrough that for two decades was the dominant global methodology.[1] This guide offers a deep dive into the core principles of the Z-group, its chemical properties, strategic applications, and detailed methodologies, providing field-proven insights for today's researchers.

The Chemical Foundation of the Z-Group

The Z-group is a carbamate-based protecting group for amines.[2][3] It is introduced by reacting the amino group of an amino acid with benzyl chloroformate (also known as benzyloxycarbonyl chloride, Cbz-Cl, or Z-Cl) in the presence of a base.[1][4][5] This reaction transforms the nucleophilic and basic amine into a significantly less reactive carbamate, effectively shielding it from participating in undesired acylation or alkylation reactions during peptide coupling.[4][5]

One of the key advantages of the Z-group is the crystallinity of the resulting Z-protected amino acids, which simplifies their purification.[6][7] Furthermore, the urethane-type protection afforded by the Z-group is highly effective at suppressing racemization during peptide bond formation, a critical aspect for maintaining the stereochemical integrity of the final peptide.[6]

Mechanism of Amine Protection with Benzyl Chloroformate

The protection of an amine with benzyl chloroformate is a nucleophilic acyl substitution reaction. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent collapse of the tetrahedral intermediate expels a chloride ion, and a proton is removed from the nitrogen by a base (e.g., sodium carbonate or triethylamine) to yield the stable Z-protected amine.[2][4]

Caption: Mechanism of amine protection using benzyl chloroformate.

The Art of Deprotection: Releasing the Amine

The strategic elegance of the Z-group lies in its stability under a variety of conditions and the diverse yet specific methods available for its removal. The choice of deprotection strategy is dictated by the overall synthetic scheme and the presence of other sensitive functional groups within the peptide.

Catalytic Hydrogenation

The most common and mildest method for Z-group cleavage is catalytic hydrogenation.[1][4][8] This method involves treating the Z-protected peptide with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[4][9] The reaction proceeds via hydrogenolysis of the benzyl-oxygen bond to yield the unstable carbamic acid, which spontaneously decarboxylates to liberate the free amine, toluene, and carbon dioxide as the only byproducts.[4][9] This clean reaction profile simplifies product purification.

Caption: Z-group deprotection via catalytic hydrogenation.

Acidolysis

Strong acidic conditions can also be employed to cleave the Z-group.[1] Reagents such as hydrogen bromide in acetic acid (HBr/AcOH) or anhydrous hydrogen fluoride (HF) are effective.[6][10] This method is particularly useful in Boc-based solid-phase peptide synthesis (SPPS) where the Z-group can be used for side-chain protection and removed during the final cleavage from the resin.[11][12] However, the harshness of these reagents can lead to side reactions with sensitive amino acid residues.

Other Deprotection Methods

Alternative methods for Z-group removal include the use of strong Lewis acids, sodium in liquid ammonia, and transfer hydrogenation.[1][6][13] Transfer hydrogenation, using hydrogen donors like formic acid or 1,4-cyclohexadiene in the presence of a palladium catalyst, offers a convenient alternative to using hydrogen gas.[13][14] More recently, nucleophilic cleavage using thiols has been developed as a mild alternative, particularly for substrates sensitive to reduction.[15]

Strategic Application in Peptide Synthesis

The Z-group has historically been a workhorse in solution-phase peptide synthesis (SPPS) and continues to be a valuable tool.[7][11] In this strategy, Z-protected amino acids are coupled to C-terminally protected amino acids or peptide fragments. The orthogonality of the Z-group with other protecting groups is a key advantage. For instance, a Z-protected amine is stable to the acidic conditions used to remove a Boc group and the basic conditions used to cleave an Fmoc group.[8]

While less common in modern Fmoc-based solid-phase peptide synthesis for Nα-protection, the Z-group and its derivatives (e.g., 2-chlorobenzyloxycarbonyl, Cl-Z) are frequently used for the protection of amino acid side chains, particularly lysine.[11][12][16]

Comparative Analysis: Z-Group vs. Boc and Fmoc

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsKey AdvantagesKey Disadvantages
Benzyloxycarbonyl Z, Cbz Benzyl chloroformateCatalytic hydrogenation, strong acids (HBr/AcOH, HF)[6]Crystalline derivatives, suppresses racemization, orthogonal to Boc and Fmoc[6][8]Harsh acidic deprotection can cause side reactions, hydrogenation is not compatible with sulfur-containing amino acids or other reducible groups[15]
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonateStrong acids (TFA)[6][17]Easily removed with acid, suitable for SPPSRequires strong acids for cleavage which can be harsh on sensitive peptides
9-Fluorenylmethyloxycarbonyl Fmoc Fmoc-Cl, Fmoc-OSuMild base (e.g., 20% piperidine in DMF)[6]Mild deprotection conditions, allows for orthogonal protection schemesBase-labile, potential for side reactions like aspartimide formation

Experimental Protocols

Protocol 1: Protection of Glycine with the Z-Group

Materials:

  • Glycine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl), 2N

Procedure:

  • Dissolve glycine (1.0 eq) in a 10% aqueous solution of sodium carbonate (2.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 eq) dropwise while vigorously stirring.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer to pH 2-3 with 2N HCl at 0 °C. A white precipitate of Z-Glycine should form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Deprotection of Z-Glycine via Catalytic Hydrogenation

Materials:

  • Z-Glycine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) supply (e.g., balloon)

  • Celite®

Procedure:

  • Dissolve Z-Glycine (1.0 eq) in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Rinse the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude glycine.

Conclusion: An Enduring Legacy

Despite the advent of newer protecting groups, the Z-group remains a cornerstone of peptide chemistry. Its robustness, predictable reactivity, and the wealth of established protocols ensure its continued relevance in both academic research and industrial-scale peptide synthesis.[7] A thorough understanding of its chemistry and strategic application empowers scientists to design and execute complex synthetic routes with confidence and precision.

References

  • Wikipedia. Benzyl chloroformate. [Link]

  • Vanlaldinpuia, K., Sema, H. A., Rokhum, L., & Bez, G. (n.d.). Excellent Method for Cbz-protection of Amines. Chemistry Letters. Oxford Academic. [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Chloroformate. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). [Link]

  • Adding Cbz Protecting Group Mechanism | Organic Chemistry. (2021, September 30). YouTube. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Reid, G. E., & Simpson, R. J. (1992). Automated Solid-Phase Peptide Synthesis: Use of Z-(1H-Benzotriazol-1-yl)-1,1,3,3,-tetramethyluronium Tetrafluoroborate for Coupling of tert-Butyloxycarbonyl Amino Acids. Analytical Biochemistry, 200(2), 301-309. [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Wikipedia. Peptide synthesis. [Link]

  • Scientific Update. (2023, February 22). To Deprotect and Serve. [Link]

  • University of Calgary. (n.d.). Ch27 : Peptide synthesis. [Link]

  • Cbz deprotection conditions: screening of catalysts and sources of H2. (2023, June). Molecules. [Link]

  • Chen, J., & Guo, Z. (2014). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Chemical Communications, 50(91), 14081-14084. [Link]

  • Sivanandaiah, K. M., & Gurusiddappa, S. (1982). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Indian Journal of Chemistry - Section B, 21B(2), 139-141. [Link]

  • Pless, J., & Guttmann, S. (1967). Enzymes as reagents in peptide synthesis: enzymatic removal of amine protecting groups. Biochimica et Biophysica Acta (BBA) - Enzymology, 147(2), 346-348. [Link]

  • Felix, A. M., Heimer, E. P., Lambros, T. J., Tzougraki, C., & Meienhofer, J. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194–4196. [Link]

  • National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis. [Link]

  • Chen, J., & Guo, Z. (2014). Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. Chemical Communications. Royal Society of Chemistry. [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. [Link]

  • Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase. [Link]

  • Prezi. (2026, February 2). Comparative Analysis of Fmoc and Boc Strategies in Peptide Synthesis. [Link]

  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. [Link]

  • Amino Acid-Protecting Groups. (2019, November 19). [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. [Link]

  • Proprep. (n.d.). How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry? [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Bednárová, L., et al. (2016). Rapid acidolysis of benzyl group as a suitable approach for syntheses of peptides naturally produced by oxidative stress and containing 3-nitrotyrosine. Amino Acids, 48(4), 1087-1098. [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • Polymer-supported Acidolysis of Protecting Groups used in the Synthesis of Large Peptides. (n.d.). [Link]

Sources

Foundational

discovery and synthesis of protected ornithine derivatives

Title: Precision Engineering of Ornithine Scaffolds: A Technical Guide to Selective Protection and Synthesis Executive Summary Ornithine, a non-proteinogenic amino acid, serves as a critical pivot point in modern peptido...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Engineering of Ornithine Scaffolds: A Technical Guide to Selective Protection and Synthesis

Executive Summary Ornithine, a non-proteinogenic amino acid, serves as a critical pivot point in modern peptidomimetic drug design. Its


-amino group provides a versatile handle for bioconjugation, lactamization-based constraints, and arginine mimicry. However, the structural similarity between its 

- and

-amines necessitates rigorous orthogonal protection strategies to prevent regioisomeric mixtures and fatal lactamization side reactions. This guide details the high-fidelity synthesis of protected ornithine derivatives, focusing on the industry-standard Copper(II) Chelation method and advanced orthogonal strategies for Solid-Phase Peptide Synthesis (SPPS).

Part 1: Strategic Rationale & Chemo-Selectivity

The primary challenge in ornithine chemistry is differentiating the


 (pKa ~8.9) from the 

(pKa ~10.7). While the

-amine is more basic, simple acylation often yields a mixture of

,

, and

-diacylated products.

The Solution: We must exploit the spatial arrangement of the


-amine and carboxylic acid to create a temporary "mask," leaving the distal 

-amine exposed for selective functionalization.

Part 2: Method A — The Copper(II) Chelation Protocol

Best for: Large-scale synthesis of


-protected derivatives (e.g., H-Orn(Boc)-OH).

This method is the "gold standard" for regioselectivity. It utilizes the ability of Cu(II) ions to form a stable, square-planar coordination complex with the


-amino acid moiety. This effectively "locks" the 

-amine and carboxylate, forcing incoming electrophiles to react exclusively with the

-amine.
Mechanism of Action
  • Complexation: L-Ornithine reacts with

    
     (usually from 
    
    
    
    or Copper Acetate) at basic pH.
  • Protection: The

    
    -amine, protruding away from the metal center, reacts with protecting groups (Boc, Z, Alloc).
    
  • Decomplexation: A chelating agent (EDTA or Chelex resin) strips the copper, releasing the

    
    -protected amino acid.
    
Experimental Protocol

Reagents:

  • L-Ornithine HCl (100 mmol)

  • Copper(II) Sulfate Pentahydrate (55 mmol)

  • Di-tert-butyl dicarbonate (

    
    ) (110 mmol)
    
  • EDTA Disodium Salt

  • 2N NaOH and 10%

    
    
    

Step-by-Step Workflow:

  • Chelation: Dissolve L-Ornithine HCl (16.8 g) in water (100 mL). Add Copper Sulfate (13.7 g) dissolved in water (50 mL). The solution will turn deep blue.

  • pH Adjustment: Adjust pH to 9.0–9.5 using 2N NaOH. Critical: Do not exceed pH 10, as copper hydroxide may precipitate.

  • Acylation: Add

    
     (24 g) in Acetone or Dioxane (100 mL) dropwise over 30 minutes. Maintain pH 9 with base. Stir for 4–6 hours.
    
    • Checkpoint: The reaction is complete when the pH stabilizes (no further consumption of base).

  • Collection: Filter the blue precipitate (the copper complex of

    
    -Boc-Orn). Wash with water/acetone to remove excess reagents.
    
  • Decomplexation (The Release): Suspend the blue solid in water. Add EDTA disodium salt (1.2 eq relative to Cu). Stir vigorously. The solution turns green (Cu-EDTA), and the white product (

    
    ) precipitates or remains in solution depending on pH.
    
  • Isolation: Filter off the solid product. If soluble, extract with ethyl acetate at pH 4. Recrystallize from water/ethanol.

Yield Expectations: 85–92% Purity: >98% (HPLC)

Visualization: The Copper Chelation Pathway

CopperChelation Orn L-Ornithine Complex Cu(II)-Orn Complex (Alpha-Masked) Orn->Complex pH 9.5 Cu Cu(II) Sulfate Cu->Complex ProtectedComplex N-delta-Protected Cu-Complex Complex->ProtectedComplex Acylation Reagent Protecting Group (Boc2O / Cbz-Cl) Reagent->ProtectedComplex Final H-Orn(PG)-OH (Zwitterion) ProtectedComplex->Final Decomplexation EDTA EDTA / Chelex EDTA->Final Removes Cu

Caption: Figure 1. The Copper(II) chelation strategy effectively masks the alpha-amino functionality, directing acylation exclusively to the delta-amine.

Part 3: Method B — Orthogonal Strategies for SPPS

Best for: Complex peptide synthesis requiring site-specific modification (e.g., cyclic peptides, ADCs).

In Solid-Phase Peptide Synthesis (SPPS), the standard


-Fmoc group is removed repeatedly. Therefore, the 

-amine requires a protecting group that is stable to piperidine (Fmoc removal) but cleavable under specific conditions orthogonal to the final TFA cleavage.
Decision Matrix: Selecting the Right Derivative
DerivativeStabilityCleavage ConditionApplication
Fmoc-Orn(Boc)-OH Base (Piperidine)95% TFAStandard linear peptides.
Fmoc-Orn(Alloc)-OH Acid & Base

/

On-resin cyclization; Branched peptides.[1][2]
Fmoc-Orn(ivDde)-OH Acid2% HydrazineOrthogonal labeling (fluorophores).
Fmoc-Orn(Mtt)-OH Base1% TFA (Dilute)Mild acid release for selective functionalization.
Protocol Focus: Alloc Deprotection on Resin

Used when the ornithine side chain must be reacted while the peptide is still attached to the solid support.

  • Swell Resin: DCM (3 x 5 min).

  • Catalyst Prep: Dissolve

    
     (0.1 eq) and Phenylsilane (10 eq) in dry DCM.
    
    • Note: Phenylsilane acts as the scavenger for the allyl carbocation.

  • Reaction: Add solution to resin. Shake for 30 mins under Argon (exclude

    
    ).
    
  • Wash: DCM (3x), DMF (3x), Sodium Diethyldithiocarbamate (0.02 M in DMF) x 2.

    • Why? The carbamate wash removes residual Palladium which can poison subsequent coupling steps.

Visualization: Orthogonal Protection Logic

OrthogonalStrategy Start Target: Fmoc-Orn(PG)-OH Decision1 Is the side chain permanent or transient? Start->Decision1 Permanent Permanent (Stays until final cleavage) Decision1->Permanent Permanent Transient Transient (Modified on-resin) Decision1->Transient Transient Boc Use: Boc (Cleaved by TFA) Permanent->Boc Decision2 Cleavage Condition? Transient->Decision2 Alloc Use: Alloc (Pd(0) Labile) Decision2->Alloc Metal Catalysis ivDde Use: ivDde (Hydrazine Labile) Decision2->ivDde Nucleophilic Mtt Use: Mtt (1% TFA Labile) Decision2->Mtt Mild Acid

Caption: Figure 2. Selection logic for orthogonal protecting groups based on downstream synthetic requirements.

Part 4: Troubleshooting & QC — The Lactamization Trap

The most common failure mode in ornithine chemistry is the formation of


-lactam (3-aminopiperidin-2-one) . This intramolecular cyclization occurs when the 

-amine is deprotected or nucleophilic while the

-carboxyl is activated.

Prevention Strategies:

  • Keep

    
    -Protected:  Never expose the free 
    
    
    
    -amine if the C-terminus is an active ester.
  • Activation Order: In SPPS, ensure the

    
    -amine of the next amino acid attacks the activated ornithine carboxylate faster than the internal 
    
    
    
    -amine can cyclize.
    • Tip: Use highly efficient coupling reagents like HATU or COMU rather than DIC/HOBt to accelerate the intermolecular reaction over the intramolecular side reaction.

  • QC Check: The lactam byproduct has a distinct Mass Spec signature (M-18 relative to the linear amino acid) and often elutes earlier on C18 HPLC.

References

  • BenchChem. (2025).[1][3][4][5][6] Application Notes and Protocols for N3-L-Orn(Fmoc)-OH in Cyclic Peptide Synthesis. Link

  • University of California, Irvine. (2025). Standard practices for Fmoc-based solid-phase peptide synthesis. Link

  • Royal Society of Chemistry. (2025). Mixed chirality α-helix in a stapled bicyclic and a linear antimicrobial peptide. Link

  • Sigma-Aldrich. (2025). Selecting Orthogonal Building Blocks for SPPS. Link

  • National Institutes of Health (NIH). (2023). Synthesis of L-Ornithine- and L-Glutamine-Linked PLGAs. Link

  • Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Link

Sources

Exploratory

A Technical Guide to the Stability and Storage of H-Orn(Z)-OMe.HCl: Ensuring Integrity in Research and Development

Introduction: The Critical Role of Starting Material Integrity in Peptide Science Nδ-benzyloxycarbonyl-L-ornithine methyl ester hydrochloride, commonly abbreviated as H-Orn(Z)-OMe.HCl, is a pivotal building block in the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Starting Material Integrity in Peptide Science

Nδ-benzyloxycarbonyl-L-ornithine methyl ester hydrochloride, commonly abbreviated as H-Orn(Z)-OMe.HCl, is a pivotal building block in the synthesis of complex peptides and peptidomimetics. Its unique structural features—a free alpha-amino group, a protected side-chain, and a methyl-esterified C-terminus—make it a versatile component for researchers in drug discovery and development. The purity and stability of this starting material are paramount, as any degradation can introduce impurities that compromise the synthesis, purification, and ultimately, the biological activity and safety of the final peptide. This guide provides an in-depth analysis of the factors governing the stability of H-Orn(Z)-OMe.HCl and offers evidence-based recommendations for its optimal storage and handling.

Chemical Profile of H-Orn(Z)-OMe.HCl

Understanding the chemical structure of H-Orn(Z)-OMe.HCl is fundamental to predicting its stability. The molecule consists of an L-ornithine core with three key modifications:

  • Nδ-Benzyloxycarbonyl (Z) Group: This protecting group shields the side-chain amino group, preventing unwanted reactions during peptide coupling. The stability of the Z-group is a critical factor in the overall stability of the molecule.

  • C-terminal Methyl Ester (OMe): The methyl ester protects the carboxylic acid, allowing for selective deprotection and coupling strategies. However, esters are susceptible to hydrolysis.

  • α-Amino Group Hydrochloride Salt (HCl): The presence of the hydrochloride salt enhances the compound's crystallinity and solubility in certain solvents, while also protecting the alpha-amino group to some extent.

PropertyValueSource
Chemical Name Nδ-benzyloxycarbonyl-L-ornithine methyl ester hydrochloride[1]
Synonyms H-Orn(Z)-OMe.HCl, N5-Benzyloxycarbonyl-L-Ornithine methyl ester hydrochloride[1][2]
Molecular Formula C14H21ClN2O4[1][2]
Molecular Weight 316.78 g/mol [1][2]
Appearance White to off-white solid/powder[3]
Melting Point 138-141°C[1]

Factors Influencing the Stability of H-Orn(Z)-OMe.HCl

The degradation of H-Orn(Z)-OMe.HCl can be initiated by several environmental factors. A proactive approach to storage and handling is essential to mitigate these risks.

Temperature
Humidity

Moisture is a significant threat to the stability of H-Orn(Z)-OMe.HCl for two primary reasons:

  • Hydrolysis of the Methyl Ester: The ester linkage is susceptible to hydrolysis, which would yield the corresponding carboxylic acid. This can be problematic for subsequent coupling reactions.

  • General Degradation: The presence of water can facilitate other degradation pathways and may also lead to the physical clumping of the hygroscopic powder, making it difficult to handle and weigh accurately.

It is crucial to store the compound in a tightly sealed container, away from moisture.[4][5] The use of a desiccator is highly recommended.

Light

While not always the primary cause of degradation for this class of compounds, exposure to UV light can provide the energy to initiate decomposition reactions. To minimize this risk, it is advisable to store H-Orn(Z)-OMe.HCl in an opaque or amber vial to protect it from light.

pH

In solution, the stability of H-Orn(Z)-OMe.HCl is highly pH-dependent. In acidic conditions, the primary risk is the hydrolysis of the benzyloxycarbonyl (Z) protecting group.[6] In alkaline conditions, the methyl ester is susceptible to hydrolysis. For researchers preparing stock solutions, it is imperative to use anhydrous, neutral solvents and to store these solutions at low temperatures (-20°C or -80°C) for short periods.[4]

Recommended Storage and Handling Conditions

Based on the chemical properties of H-Orn(Z)-OMe.HCl and best practices for similar compounds, the following storage and handling procedures are recommended:

ConditionRecommendationRationale
Solid Form (Long-term) Store at -20°C in a tightly sealed container inside a desiccator.Minimizes thermal degradation and prevents hydrolysis from atmospheric moisture.
Solid Form (Short-term) Store at 2-8°C in a tightly sealed container inside a desiccator.Adequate for routine use, but long-term storage at this temperature is not ideal.[1]
In Solution Prepare solutions fresh using anhydrous solvents. For short-term storage, store at -20°C to -80°C.Minimizes degradation in solution. Repeated freeze-thaw cycles should be avoided.[4]
Handling Allow the container to warm to room temperature before opening. Handle in a controlled, low-humidity environment (e.g., glove box).Prevents condensation of atmospheric moisture onto the cold solid.
Light Exposure Store in an amber or opaque vial.Protects against potential photolytic degradation.

Potential Degradation Pathways

While a definitive, experimentally determined degradation pathway for H-Orn(Z)-OMe.HCl is not extensively published, we can postulate the most likely routes of decomposition based on the functional groups present.

G H-Orn(Z)-OMe.HCl H-Orn(Z)-OMe.HCl Hydrolysis Hydrolysis H-Orn(Z)-OMe.HCl->Hydrolysis Moisture Acid_Cleavage Acid_Cleavage H-Orn(Z)-OMe.HCl->Acid_Cleavage Strong Acid Base_Catalyzed_Degradation Base_Catalyzed_Degradation H-Orn(Z)-OMe.HCl->Base_Catalyzed_Degradation Strong Base H-Orn(Z)-OH Nδ-Z-L-Ornithine Hydrolysis->H-Orn(Z)-OH Ester Cleavage H-Orn-OMe L-Ornithine Methyl Ester Acid_Cleavage->H-Orn-OMe Z-Group Removal Other_Products Other Degradation Products Base_Catalyzed_Degradation->Other_Products

Caption: Potential degradation pathways for H-Orn(Z)-OMe.HCl.

Experimental Protocol for Stability Assessment

To ensure the quality of H-Orn(Z)-OMe.HCl, particularly for long-term projects or when using material from a new supplier, a stability assessment is recommended. The following is a generalized protocol for an accelerated stability study.

Objective

To assess the stability of solid H-Orn(Z)-OMe.HCl under accelerated conditions (elevated temperature and humidity) over a defined period.

Materials
  • H-Orn(Z)-OMe.HCl

  • HPLC grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • Reference standard of H-Orn(Z)-OMe.HCl (stored at -80°C)

  • Climate-controlled stability chamber

  • Analytical balance

  • HPLC system with a UV detector

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Time Point Analysis cluster_2 Data Analysis Start Weigh H-Orn(Z)-OMe.HCl samples into separate vials T0 Time Zero (T0) Analysis: Dissolve one sample and analyze by HPLC Start->T0 Stress Place remaining vials in stability chamber (e.g., 40°C / 75% RH) T0->Stress T1 Time Point 1 (e.g., 1 week): Remove one vial Stress->T1 Analyze1 Allow to equilibrate to RT, dissolve, and analyze by HPLC T1->Analyze1 T2 Time Point 2 (e.g., 2 weeks): Remove one vial Analyze2 Allow to equilibrate to RT, dissolve, and analyze by HPLC T2->Analyze2 Tn ... Subsequent Time Points Analyze2->Tn Compare Compare chromatograms from each time point to the T0 reference Tn->Compare Calculate Calculate the percentage of remaining H-Orn(Z)-OMe.HCl and the formation of impurities Compare->Calculate Report Generate stability report Calculate->Report

Caption: Workflow for an accelerated stability study of H-Orn(Z)-OMe.HCl.

HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A time-gradient from 5% to 95% B over 20 minutes is a reasonable starting point.

  • Flow Rate: 1.0 mL/min

  • Detection: 220 nm

  • Injection Volume: 10 µL

Data Analysis

The stability of the compound is determined by comparing the peak area of H-Orn(Z)-OMe.HCl at each time point to the initial (T0) peak area. The appearance of new peaks indicates the formation of degradation products.

Conclusion: A Foundation for Reliable Science

The chemical integrity of H-Orn(Z)-OMe.HCl is a non-negotiable prerequisite for the synthesis of high-quality peptides for research and therapeutic applications. By understanding its chemical properties and implementing the stringent storage and handling protocols outlined in this guide, researchers can significantly mitigate the risks of degradation. This diligence ensures the reliability and reproducibility of experimental results, ultimately contributing to the advancement of peptide-based science.

References

  • MedChemExpress. H-Lys(Z)-OMe.
  • Chem-Impex. Nδ-Boc-L-ornithine methyl ester hydrochloride.
  • Creative Peptides. Peptide Stability Testing.
  • Safety Data Sheet. (Generic).
  • Organic Chemistry Portal. Amino Protecting Groups Stability.
  • ChemicalBook. H-ORN(Z)-OME HCL Product Description.
  • PubChem. H-Orn(Z)-ome hcl | C14H21ClN2O4.

Sources

Foundational

Technical Deep Dive: Benzyloxycarbonyl (Cbz) Protection Chemistry

Executive Summary & Historical Context The Benzyloxycarbonyl group (Cbz or Z), introduced by Max Bergmann and Leonidas Zervas in 1932, represents a foundational milestone in peptide chemistry. It was the first protecting...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Historical Context

The Benzyloxycarbonyl group (Cbz or Z), introduced by Max Bergmann and Leonidas Zervas in 1932, represents a foundational milestone in peptide chemistry. It was the first protecting group to allow the reversible protection of amines, enabling the controlled synthesis of defined peptide sequences. Despite the advent of Boc and Fmoc chemistries, Cbz remains indispensable in modern drug development due to its unique orthogonality, excellent stability against basic and mild acidic conditions, and the clean nature of its primary deprotection method: catalytic hydrogenolysis.

This guide analyzes the mechanistic underpinnings of Cbz chemistry, provides field-proven protocols, and details troubleshooting strategies for complex substrates.

Mechanistic Foundations

Protection Mechanism: The Schotten-Baumann Reaction

The introduction of the Cbz group typically utilizes Benzyl Chloroformate (Cbz-Cl). The reaction proceeds via a nucleophilic acyl substitution, often under Schotten-Baumann conditions (biphasic aqueous/organic system with inorganic base) to neutralize the liberated HCl and prevent amine protonation.

Key Insight: The choice of base is critical. While NaOH is common, using NaHCO₃ prevents the hydrolysis of sensitive esters present elsewhere in the molecule.

Cbz_Protection Amine Free Amine (R-NH2) Inter Tetrahedral Intermediate Amine->Inter Nucleophilic Attack CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Inter Product Cbz-Protected Amine (R-NH-Cbz) Inter->Product Elimination of Cl- Byproducts Byproducts (NaCl + CO2 + H2O) Inter->Byproducts Base Base (e.g., NaHCO3) Base->Byproducts Neutralization

Figure 1: Mechanism of Cbz protection via nucleophilic acyl substitution.

Deprotection Mechanism: Catalytic Hydrogenolysis

The hallmark of Cbz chemistry is its removal by catalytic hydrogenation (H₂/Pd-C).[1][2] This method is "clean" because the byproducts are toluene (volatile) and CO₂ (gas), leaving the free amine often without need for chromatographic purification.

Mechanistic Steps:

  • Adsorption: H₂ and the Cbz-substrate adsorb onto the Pd surface.

  • Cleavage: The benzylic C-O bond is cleaved via hydrogenolysis.[2]

  • Decarboxylation: The resulting carbamic acid is unstable and spontaneously decarboxylates.[2][3]

Cbz_Deprotection Substrate Cbz-Amine (R-NH-CO-OBn) Complex Adsorbed Complex Substrate->Complex Adsorption Pd_Surface Pd/C Surface (Active Sites) Pd_Surface->Complex Catalysis Toluene Toluene (Byproduct) Complex->Toluene Hydrogenolysis Carbamic Carbamic Acid (R-NH-COOH) Complex->Carbamic C-O Cleavage Amine Free Amine (R-NH2) Carbamic->Amine Spontaneous Decarboxylation CO2 CO2 (Gas) Carbamic->CO2

Figure 2: Catalytic cycle of Cbz removal via hydrogenolysis on Palladium.[3][4][5]

Strategic Application: Orthogonality

The Cbz group is orthogonal to both Boc (acid-labile) and Fmoc (base-labile) groups, making it ideal for complex protection schemes involving three distinct axes of protection.[6]

Table 1: Comparative Orthogonality and Stability

FeatureCbz (Benzyloxycarbonyl) Boc (tert-Butoxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl)
Protection Reagent Benzyl Chloroformate (Cbz-Cl)Di-tert-butyl dicarbonate (Boc₂O)Fmoc-Cl or Fmoc-OSu
Primary Cleavage H₂ / Pd-C (Hydrogenolysis)TFA / DCM (Acidolysis)Piperidine / DMF (Base)
Secondary Cleavage HBr / AcOH (Strong Acid)HCl / DioxaneDBU / DMF
Stability: Acid Stable to mild acid (TFA)Unstable Stable
Stability: Base StableStableUnstable
Orthogonal To Boc, Fmoc, AllocCbz, Fmoc, AllocCbz, Boc, Alloc
Key Risk Catalyst poisoning (S, Met)Isobutylene scavenging neededDibenzofulvene scavenging needed

Experimental Protocols

Protocol A: Standard Protection (Schotten-Baumann)

Application: General protection of primary/secondary amines. Validation: Evolution of CO₂ stops; pH stabilizes.

  • Preparation: Dissolve the amine (10 mmol) in 25 mL of 2N NaOH (or saturated NaHCO₃ for sensitive substrates) and cool to 0°C.

  • Addition: Add Benzyl Chloroformate (12 mmol, 1.2 eq) dropwise over 30 minutes. Note: Cbz-Cl is lachrymatory; use a fume hood.

  • Reaction: Stir vigorously at 0°C for 1 hour, then warm to room temperature (RT) for 2-4 hours. Monitor pH; keep >9 by adding base if necessary.

  • Workup: Wash the aqueous layer with Et₂O (removes excess reagent). Acidify the aqueous layer (if product is acidic) or extract the product (if neutral/basic) into EtOAc.

  • Purification: Dry over Na₂SO₄ and concentrate. Recrystallize or flash chromatography.

Protocol B: Catalytic Hydrogenolysis (Standard Deprotection)

Application: Standard removal for substrates without sulfur or halogens. Validation: Disappearance of starting material by TLC; cessation of H₂ uptake.

  • Setup: Dissolve Cbz-amine (1 mmol) in MeOH or EtOH (10 mL).

  • Catalyst: Carefully add 10% Pd/C (10-20 wt% of substrate mass) under an inert atmosphere (N₂ or Ar). Warning: Dry Pd/C is pyrophoric in air.

  • Hydrogenation: Purge the vessel with H₂ (balloon pressure is usually sufficient). Stir vigorously at RT for 2-12 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Do not let the filter cake dry out completely to prevent fire hazard.

  • Isolation: Concentrate the filtrate to obtain the pure amine.

Protocol C: Acidolytic Cleavage (HBr/AcOH)

Application: Used when the molecule contains groups sensitive to reduction (e.g., alkenes, nitro groups) or catalyst poisons (e.g., sulfur).

  • Reagent: Prepare or purchase 33% HBr in Acetic Acid.

  • Reaction: Dissolve Cbz-amine in a minimal amount of AcOH. Add HBr/AcOH solution (5-10 eq) at RT.

  • Scavenging: For sensitive substrates (e.g., containing Trp, Tyr), add a scavenger like thioanisole to prevent benzylation of the aromatic rings by the generated benzyl cation.

  • Workup: After 1 hour, precipitate the amine hydrobromide salt by adding cold Et₂O. Filter and wash with Et₂O.

Troubleshooting & Expert Insights

Catalyst Poisoning

Problem: Reaction stalls during hydrogenolysis. Cause: Presence of Sulfur (Met, Cys), divalent sulfur, or free amines acting as catalyst poisons. Solution:

  • Increase Catalyst Load: Use 50-100 wt% Pd/C.

  • Alternative Catalyst: Use Pd(OH)₂ (Pearlman's catalyst) which is more robust.

  • Switch Method: Use Transfer Hydrogenation (Cyclohexadiene or Ammonium Formate as H source) or Acidolysis.

Halogen Dehalogenation

Problem: Loss of Cl, Br, or I atoms on aromatic rings during hydrogenolysis. Mechanism: Pd/C catalyzes hydrodehalogenation. Solution:

  • Poison the Catalyst: Add 5% v/v pyridine or ethylenediamine to the reaction mixture to dampen the catalyst's activity toward C-X bonds while retaining Cbz cleavage activity [1].

  • Use Transfer Hydrogenation: 1,4-Cyclohexadiene often allows selective Cbz removal without touching aryl halides [2].

Side Reactions: Diketopiperazine Formation

Problem: When deprotecting Cbz-dipeptide esters, the free amine can attack the ester intramolecularly. Insight: This is favored for Proline-containing peptides. Prevention: Keep the pH low during workup or proceed immediately to the next coupling step.

References

  • Bergmann, M., & Zervas, L. (1932).[7][8] Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft, 65(7), 1192-1201. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. Link

  • Sajiki, H. (1995).[9] Selective inhibition of benzyl ether hydrogenolysis with Pd/C by the addition of nitrogen-containing compounds. Tetrahedron Letters, 36(20), 3465-3468. Link

  • Felix, A. M., et al. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. Journal of Organic Chemistry, 43(21), 4194-4196. Link

  • Bodanszky, M. (1993). Principles of Peptide Synthesis (2nd ed.). Springer-Verlag. Link

Sources

Protocols & Analytical Methods

Method

H-Orn(Z)-ome hcl solid-phase peptide synthesis protocol

Part 1: Core Directive & Executive Summary The Challenge: The synthesis of peptides containing H-Orn(Z)-OMe (Ornithine with delta-benzyloxycarbonyl protection and a C-terminal methyl ester) presents a unique dual challen...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

The Challenge: The synthesis of peptides containing H-Orn(Z)-OMe (Ornithine with delta-benzyloxycarbonyl protection and a C-terminal methyl ester) presents a unique dual challenge in Solid-Phase Peptide Synthesis (SPPS). First, standard SPPS typically yields C-terminal acids (via Wang/Cl-Trt resins) or amides (via Rink resins), not methyl esters. Second, Ornithine is notoriously prone to


-lactam formation (intramolecular cyclization), which terminates chain elongation and reduces yield.

The Solution: This protocol details the Transesterification Cleavage Strategy to generate the C-terminal methyl ester directly from the resin. We utilize the Z (Benzyloxycarbonyl) protecting group for the Ornithine side chain due to its orthogonality in Fmoc-SPPS (stable to TFA and Piperidine), allowing the synthesis of side-chain protected peptide esters suitable for subsequent solution-phase modification or fragment condensation.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

The Chemical Strategy: Orthogonality of the Z-Group

Unlike the standard Boc (acid-labile) protecting group used on Ornithine in Fmoc-SPPS, the Z-group is exceptionally robust.

  • Stability: It withstands repetitive piperidine treatments (Fmoc deprotection) and the final TFA cleavage/wash steps.

  • Removal: It requires catalytic hydrogenation (

    
    ) or strong acids (HF/HBr), making it ideal for synthesizing "Protected Peptide Fragments" where the side chains must remain capped while the C-terminus is modified (e.g., to a methyl ester).
    
The "Ornithine Effect" (Lactamization Risk)

Ornithine is structurally similar to Lysine but has one fewer methylene group in its side chain. This specific geometry favors the nucleophilic attack of the


-amine (even if partially deprotected or during slow coupling) onto the activated carbonyl of the backbone, forming a six-membered lactam ring.
  • Mitigation: This protocol utilizes high-efficiency coupling reagents (DIC/Oxyma or HATU) and strictly controlled base concentrations to minimize the lifetime of the activated species, thereby reducing lactam formation.

C-Terminal Methyl Ester Generation (The -OMe Target)

To obtain the -OMe C-terminus demanded by the topic (H-Orn(Z)-OMe), we cannot use standard acidolysis. Instead, we employ a nucleophilic displacement reaction using Methanol and a tertiary base (TEA or DIPEA) on a suitable resin (Wang or Kaiser Oxime).

Part 3: Visualization & Formatting

Workflow Diagram: Transesterification Cleavage Strategy

The following diagram illustrates the pathway to generate the Methyl Ester C-terminus while retaining Z-protection.

SPPS_MethylEster_Workflow Resin Fmoc-Orn(Z)-Wang Resin Coupling Chain Elongation (Fmoc-SPPS) Resin->Coupling Standard Cycles ProtectedResin H-Peptide-Orn(Z)-Resin Coupling->ProtectedResin Final Fmoc Removal Cleavage Transesterification (MeOH / Et3N / DMF) ProtectedResin->Cleavage Nucleophilic Attack Product H-Peptide-Orn(Z)-OMe (Methyl Ester Product) Cleavage->Product Resin Release

Caption: Figure 1. Nucleophilic displacement of the peptide from Wang resin using Methanol/Base to yield the C-terminal Methyl Ester.

Part 4: Detailed Experimental Protocols

Protocol A: Resin Loading & Synthesis

Objective: To load Ornithine(Z) onto Wang Resin and elongate the peptide chain.

Reagents:

  • Fmoc-Orn(Z)-OH (Commercial source)

  • Wang Resin (0.6–0.8 mmol/g substitution)

  • DIC (Diisopropylcarbodiimide)

  • DMAP (4-Dimethylaminopyridine) – Catalytic amount only

  • DMF (Dimethylformamide), Peptide Grade

Step-by-Step Procedure:

  • Swelling: Place 1.0 g of Wang resin in a reaction vessel. Swell in DCM for 30 min, then wash with DMF (3x).

  • Activation: Dissolve Fmoc-Orn(Z)-OH (5.0 eq relative to resin) in minimal DMF. Add DIC (2.5 eq). Stir for 2 minutes at

    
    .
    
  • Loading: Add the activated AA solution to the resin.[1] Immediately add DMAP (0.1 eq) dissolved in DMF.[2]

    • Critical Note: DMAP is necessary for esterification to the hydroxyl resin but increases racemization risk. Keep the reaction time to 2 hours maximum.

  • Capping: Wash resin (3x DMF).[2] Add Acetic Anhydride/Pyridine/DMF (1:1:8) for 30 min to cap unreacted hydroxyl groups.

  • Elongation: Proceed with standard Fmoc-SPPS cycles (Deprotection: 20% Piperidine/DMF; Coupling: HBTU/DIPEA or DIC/Oxyma).

Protocol B: Transesterification Cleavage (Generating the -OMe)

Objective: To cleave the peptide from the resin using Methanol to create the H-Orn(Z)-OMe terminus.

Reagents:

  • Anhydrous Methanol (MeOH)

  • Triethylamine (TEA) or DIPEA

  • DMF[1][2][3][4]

Step-by-Step Procedure:

  • Preparation: Perform the final Fmoc deprotection on the N-terminus. Wash the resin thoroughly with DMF (5x) and then DCM (5x) to remove all traces of piperidine.

  • Cleavage Cocktail: Prepare a solution of MeOH / TEA / DMF (10:1:9) .

    • Note: The high concentration of Methanol acts as the nucleophile. TEA catalyzes the reaction. DMF ensures the resin remains swollen.

  • Reaction: Add the cocktail to the resin. Seal the vessel tightly (MeOH is volatile).

  • Incubation: Shake at 45°C for 24–48 hours .

    • Optimization: If yield is low, add Potassium Cyanide (KCN) or Potassium Carbonate (catalytic) as a transesterification catalyst, though TEA is usually sufficient for Wang resin.

  • Isolation: Filter the resin.[4][5] Wash with MeOH. Combine filtrates.

  • Work-up: Evaporate the solvent under reduced pressure. The residue is the crude peptide methyl ester H-Peptide-Orn(Z)-OMe .

    • Purification: The Z-group is hydrophobic; purification via RP-HPLC (C18) is recommended.

Part 5: Data Presentation & QC

Table 1: Cleavage Method Compatibility for C-Terminal Esters

Comparison of methods to generate H-Orn(Z)-OMe derivatives.

Resin TypeCleavage ReagentProduct TypeZ-Group StatusNotes
Wang 95% TFA / WaterPeptide Acid (-OH)Intact Standard cleavage; yields acid, not ester.
Wang MeOH / TEA / DMFPeptide Methyl Ester (-OMe) Intact Recommended Method. Slow reaction (24h+).
Kaiser Oxime MeOH / TEAPeptide Methyl Ester (-OMe) Intact Faster reaction; resin is expensive.
2-Cl-Trt 1% TFA / DCMProtected Peptide AcidIntact Yields protected fragment; requires solution phase methylation.
Troubleshooting: The Lactam Trap

Mechanism of Ornithine


-lactam formation during activation.

Lactam_Formation Step1 Activated Ornithine (Fmoc-Orn(Z)-OBt) Step2 Slow Coupling / Steric Hindrance Step1->Step2 Step3 Nucleophilic Attack (Delta-Amine attacks Carbonyl) Step2->Step3 Risk Factor Step4 Delta-Lactam Formation (Dead-End Product) Step3->Step4 Irreversible

Caption: Figure 2. Pathway of unwanted lactamization. Use DIC/Oxyma to suppress this side reaction.

Prevention Strategy:

  • Avoid Base: Use DIC/OxymaPure instead of HBTU/DIPEA during the coupling of the Ornithine residue. Excess base promotes lactamization.

  • Pre-activation: Do not pre-activate Fmoc-Orn(Z)-OH for more than 2 minutes before adding to the resin.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Moore, G. J., & McMaster, D. (1978). Transesterification of peptide-resin complexes: A versatile method for the preparation of peptide esters. International Journal of Peptide and Protein Research, 11(2), 140-148. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Sigma-Aldrich. (2023). Cleavage Protocols for Solid Phase Peptide Synthesis. Link

  • Bachem. (2023). Ornithine Derivatives in Peptide Synthesis. Link

Sources

Application

Application Note & Protocol: Strategic Incorporation of H-Orn(Z)-OMe HCl for the Synthesis of Advanced Cyclic Peptides

Abstract & Introduction: The Architectural Significance of Ornithine in Cyclic Peptide Drug Design Cyclic peptides have emerged as a compelling class of therapeutic agents, bridging the gap between small molecules and la...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction: The Architectural Significance of Ornithine in Cyclic Peptide Drug Design

Cyclic peptides have emerged as a compelling class of therapeutic agents, bridging the gap between small molecules and large biologics.[1] Their constrained conformation often leads to enhanced metabolic stability, higher receptor affinity, and improved selectivity compared to their linear counterparts.[2][3] The introduction of non-proteinogenic amino acids is a key strategy for modulating the physicochemical properties and biological activity of these macrocycles. L-Ornithine, with its versatile δ-amino group, serves as a powerful architectural element. It can act as a linchpin for side-chain to side-chain or head-to-side-chain cyclization, enabling the creation of diverse and structurally complex peptide scaffolds.[4]

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic incorporation of N-δ-benzyloxycarbonyl-L-ornithine methyl ester hydrochloride (H-Orn(Z)-OMe HCl) into cyclic peptides. We will detail the synthesis of a linear peptide precursor via Solid-Phase Peptide Synthesis (SPPS), followed by cleavage, deprotection, and subsequent solution-phase cyclization. The causality behind experimental choices, self-validating protocols, and troubleshooting insights are provided to ensure robust and reproducible outcomes.

The Reagent: Understanding H-Orn(Z)-OMe HCl

H-Orn(Z)-OMe HCl is a strategically protected derivative of L-ornithine. Understanding the role of each protecting group is fundamental to its successful application.

  • Z (Benzyloxycarbonyl) Group: This protecting group on the δ-amino side chain is stable to the basic conditions used for Fmoc-deprotection during SPPS but can be selectively removed under reductive conditions (e.g., hydrogenolysis).[5][6] This orthogonality is crucial for directing the site of cyclization.

  • OMe (Methyl Ester): The C-terminal methyl ester protects the carboxylic acid during the initial peptide assembly. It can be saponified (hydrolyzed) to reveal the free carboxylic acid, a necessary step for subsequent head-to-tail or side-chain-to-tail cyclization reactions.

  • HCl Salt: The hydrochloride salt enhances the stability and handling of the amino acid by protecting the α-amino group.[7][8][9] During the coupling reaction in SPPS, a non-nucleophilic base is required to liberate the free amine.

Table 1: Physicochemical Properties of H-Orn(Z)-OMe HCl

PropertyValueSource
Chemical Formula C₁₄H₂₁ClN₂O₄[10]
Molecular Weight 316.78 g/mol [10]
Appearance Solid[11]
Melting Point 138-141°C[11]
Storage Temperature 2-8°C[11]

Part I: Synthesis of the Linear Peptide Precursor via SPPS

Solid-Phase Peptide Synthesis (SPPS) is the method of choice for the assembly of the linear peptide, offering efficiency and simplified purification of intermediates.[12][13][14] The process involves the stepwise addition of N-α-protected amino acids to a growing peptide chain anchored to an insoluble resin support.[12][14]

Experimental Protocol: Fmoc-Based SPPS

This protocol outlines the manual synthesis of a generic linear peptide containing H-Orn(Z)-OMe HCl as the C-terminal residue.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • H-Orn(Z)-OMe HCl

  • Fmoc-protected amino acids

  • Coupling reagents: HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[15]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% Piperidine in DMF

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

Step 1: Loading the First Amino Acid (H-Orn(Z)-OMe HCl) onto the Resin

  • Rationale: 2-CTC resin is chosen for its acid lability, which allows the protected peptide to be cleaved from the resin while keeping the side-chain protecting groups intact.[16] This is critical for subsequent solution-phase cyclization.

  • Swell the 2-CTC resin (1.0 eq) in DCM in a reaction vessel for 30 minutes.

  • Drain the DCM.

  • Dissolve H-Orn(Z)-OMe HCl (1.5 eq) and DIPEA (3.0 eq) in a minimal amount of DCM.

  • Add the amino acid solution to the swollen resin and agitate for 2 hours at room temperature.

  • To cap any remaining reactive sites on the resin, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.

  • Wash the resin sequentially with DCM (3x), DMF (3x), and IPA (3x). Dry the resin under vacuum.

Step 2: Iterative Peptide Chain Elongation

  • Rationale: The Fmoc protecting group is used for temporary protection of the α-amino group. It is removed with a mild base (piperidine), which does not affect the Z-group on the Ornithine side chain or other acid-labile side-chain protecting groups.[17][18]

  • Swell: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for another 15 minutes.

  • Wash: Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3.0 eq) with HCTU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a positive test indicates free amines).

  • Wash: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 1-5 for each subsequent amino acid in the sequence.

Workflow Visualization: SPPS of Ornithine-Containing Peptide

spss_workflow start Start: 2-CTC Resin load 1. Load H-Orn(Z)-OMe HCl (DCM, DIPEA) start->load cap 2. Cap Resin (MeOH/DIPEA) load->cap wash1 Wash (DCM, DMF, IPA) cap->wash1 swell 3. Swell in DMF wash1->swell deprotect 4. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash2 Wash (DMF) deprotect->wash2 couple 5. Couple next Fmoc-AA (HCTU/DIPEA) wash2->couple wash3 Wash (DMF, DCM) couple->wash3 loop_end Repeat for all Amino Acids wash3->loop_end loop_end->swell Next AA end_peptide Protected Linear Peptide on Resin loop_end->end_peptide Final AA cyclization_workflow start Protected Linear Peptide on Resin cleavage 1. Cleavage from Resin (1% TFA in DCM) start->cleavage deprotect_N 2. N-terminal Deprotection (20% Piperidine/DMF) cleavage->deprotect_N deprotect_C 3. C-terminal Saponification (LiOH, THF/H2O) deprotect_N->deprotect_C cyclization 4. Head-to-Tail Cyclization (High Dilution, DPPA/NaHCO3) deprotect_C->cyclization deprotect_Z 5. Orn(Z) Deprotection (H2, Pd/C) cyclization->deprotect_Z final_product Final Cyclic Peptide deprotect_Z->final_product

Caption: Workflow for cleavage, deprotection, and solution-phase cyclization.

Part III: Purification and Analysis

Purification and rigorous analysis are essential to confirm the identity and purity of the final cyclic peptide.

Purification Protocol: Preparative RP-HPLC
  • Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying peptides, separating the target cyclic peptide from unreacted linear precursors, oligomers, and other impurities based on hydrophobicity. [19][20]1. Column: C18 preparative column.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

    • Inject the sample onto the equilibrated column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 60 minutes).

    • Monitor the elution at 220 nm and 280 nm.

    • Collect fractions corresponding to the major peak.

    • Analyze the collected fractions by analytical HPLC and Mass Spectrometry to confirm purity and identity.

    • Pool the pure fractions and lyophilize to obtain a fluffy, white powder.

Analysis
  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. [21]A sharp, single peak indicates high purity. [22]* Mass Spectrometry (MS): Essential for confirming the molecular weight of the cyclic peptide. [23]The observed mass should match the calculated theoretical mass of the desired product. Techniques like MS/MS can provide fragmentation data to confirm the amino acid sequence. [24][25]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield after Cyclization Intermolecular polymerization due to high concentration.Ensure high dilution conditions (0.1-1.0 mM). Add the linear peptide solution slowly to the reaction vessel containing the coupling reagents.
Inefficient coupling reagent.Try alternative coupling reagents like HATU or HBTU. Optimize the base and temperature.
Incomplete Z-Group Deprotection Catalyst poisoning or inactivity.Use fresh Pd/C catalyst. Ensure the solvent is free of catalyst poisons (e.g., sulfur compounds). Increase catalyst loading or hydrogen pressure.
Multiple Peaks in HPLC after Cyclization Epimerization at the C-terminal residue during activation.Use coupling reagents known to suppress racemization (e.g., add HOAt or HOBt). Perform the reaction at a lower temperature (0°C).
Formation of cyclic dimers or trimers.Re-optimize dilution for the cyclization step.

References

  • Exploitation of the Ornithine Effect Enhances Characterization of Stapled and Cyclic Peptides. (2016). Journal of the American Society for Mass Spectrometry. [Link]

  • Three Methods for the Solution Phase Synthesis of Cyclic Peptides. (2013). Methods in Molecular Biology. [Link]

  • Exploitation of the Ornithine Effect Enhances Characterization of Stapled and Cyclic Peptides. (2016). PubMed. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Exploitation of the Ornithine Effect Enhances Characterization of Stapled and Cyclic Peptides. (2016). ACS Publications. [Link]

  • What Is Liquid Phase Peptide Synthesis? Methods & Uses. (2024). Neuland Labs. [Link]

  • H-Orn(Z)-ome hcl. PubChem. [Link]

  • HPLC Analysis and Purification of Peptides. (2011). Methods in Molecular Biology. [Link]

  • Synthesis of Arginine-Containing Peptides through Their Ornithine Analogs. (1964). Journal of the American Chemical Society. [Link]

  • The ornithine effect in peptide cation dissociation. (2009). International Journal of Mass Spectrometry. [Link]

  • Solid-Phase Synthesis of Macrocyclic Peptides via Side-Chain Anchoring of the Ornithine δ-Amine. (2018). ResearchGate. [Link]

  • Cyclic Peptide Synthesis. (2012). Bio-protocol. [Link]

  • Hydrochloric acid. (2022). Australian Government Department of Climate Change, Energy, the Environment and Water. [Link]

  • How to purify polar cyclic peptides? (2013). ResearchGate. [Link]

  • Hydrochloric acid. Wikipedia. [Link]

  • Synthesis of cyclic peptides as bioconjugation platforms. (2019). Scholarly Publications Leiden University. [Link]

  • Solid-phase synthesis of macrocyclic peptides via side-chain anchoring of the ornithine delta-amine. (2018). Scholarly Publications Leiden University. [Link]

  • Synthesis and Biological Studies of Cyclic Peptides. (2017). Cardiff University. [Link]

  • Cyclic Peptide Synthesis. Bio-Synthesis Inc. [Link]

  • Mass Spectrometric Analysis of Cyclic Peptides. (2015). Royal Society of Chemistry. [Link]

  • Recent advances in peptide macrocyclization strategies. (2024). Chemical Society Reviews. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2018). Molecules. [Link]

  • Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. (2021). Molecules. [Link]

  • Automated Synthesis of Cyclic Peptides on Biotage® Initiator+ Alstra™. (2014). Biotage. [Link]

  • The Synthesis of Cyclic Peptides. (2007). ResearchGate. [Link]

  • Identification and engineering of potent cyclic peptides with selective or promiscuous binding through biochemical profiling and bioinformatic data analysis. (2024). RSC Chemical Biology. [Link]

  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (2024). CEM Corporation. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Rapid Analysis of Cyclic Peptide Cyclosporine A by HPLC Using a Column Packed with Nonporous Particles. (2017). Journal of Liquid Chromatography & Related Technologies. [Link]

  • Introduction to Peptide Synthesis. (2011). Current Protocols in Protein Science. [Link]

Sources

Method

manual vs. automated synthesis with H-Orn(Z)-ome hcl

Executive Summary This guide details the protocols for utilizing H-Orn(Z)-OMe·HCl (N-delta-Benzyloxycarbonyl-L-ornithine methyl ester hydrochloride) in peptide synthesis. Unlike standard Fmoc-protected building blocks us...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for utilizing H-Orn(Z)-OMe·HCl (N-delta-Benzyloxycarbonyl-L-ornithine methyl ester hydrochloride) in peptide synthesis. Unlike standard Fmoc-protected building blocks used for chain elongation, this molecule is primarily employed as a C-terminal starting unit or a solution-phase intermediate.

The presence of the methyl ester (OMe) and the hydrochloride salt (HCl) introduces specific challenges: solubility incompatibility in automated lines, exothermic neutralization , and the risk of Diketopiperazine (DKP) formation during N-terminal extension. This note compares Manual Synthesis (focusing on control and troubleshooting) against Automated Liquid Handling (focusing on throughput and reproducibility), providing self-validating protocols for both.

Chemical Context & The "DKP Trap"

Molecule Profile:

  • Compound: H-Orn(Z)-OMe[1][2][3][4]·HCl

  • MW: 316.78 g/mol [2][3]

  • Function: Amine component (Nucleophile) for C-terminal derivatization.

  • Protection:

    
    -amine is Z-protected (acid stable, removed by hydrogenolysis); 
    
    
    
    -amine is free (as HCl salt).

The Critical Challenge: Diketopiperazine (DKP) Formation When H-Orn(Z)-OMe is coupled to an amino acid (e.g., Fmoc-AA-OH) to form a dipeptide, the subsequent removal of the N-terminal protecting group (Fmoc) exposes a free amine. This amine can intramolecularly attack the C-terminal methyl ester, ejecting methanol and forming a 6-membered DKP ring. This side reaction terminates the chain and reduces yield.

Mechanism Visualization (Graphviz):

DKP_Mechanism Figure 1: Mechanism of DKP formation during N-terminal extension of Ornithine Methyl Esters. Start Dipeptide-OMe (H-AA2-Orn(Z)-OMe) Attack Nucleophilic Attack (N-term amine -> Ester carbonyl) Start->Attack Spontaneous (Basic pH) Transition Tetrahedral Intermediate Attack->Transition Product Diketopiperazine (DKP) + Methanol (Side Product) Transition->Product Irreversible Cyclization

Protocol A: Manual Synthesis (The "Precision" Method)

Best for: Scale-up (>5g), difficult couplings, or when preventing DKP formation is critical.

Rationale: Manual synthesis allows for temperature control (ice bath) during neutralization, which suppresses side reactions. It also permits visual verification that the HCl salt has fully dissolved.

Materials:
  • H-Orn(Z)-OMe[1][2][3][4]·HCl

  • Carboxylic Acid Component (e.g., Boc-AA-OH or Fmoc-AA-OH)

  • Coupling Reagents: EDC·HCl / HOBt (Standard) or HATU (High efficiency)

  • Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine)

  • Solvent: DMF (Dimethylformamide) and DCM (Dichloromethane)

Step-by-Step Protocol:
  • Activation (Pre-activation is Crucial):

    • Dissolve the Carboxylic Acid (1.1 eq) and Coupling Reagent (1.1 eq) in minimal DMF/DCM (1:1).

    • Add base (1.0 eq) and stir for 2–3 minutes at 0°C.

    • Why? Pre-activating the acid ensures that when the Ornithine amine is released, it immediately encounters an electrophile, reducing the window for side reactions.

  • Salt Neutralization (The "Cold Trap"):

    • In a separate flask, suspend H-Orn(Z)-OMe·HCl (1.0 eq) in DMF (concentration ~0.2 M).

    • Cool to 0°C.

    • Add DIPEA (1.0 eq exactly) dropwise.

    • Checkpoint: The solution should turn clear. If precipitate (amine salt) remains, sonicate briefly.

  • Coupling:

    • Transfer the neutralized Ornithine solution into the Activated Acid solution.

    • Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) over 2 hours.

  • Work-up:

    • Dilute with EtOAc. Wash with 5% KHSO4 (removes unreacted amine), 5% NaHCO3 (removes unreacted acid), and Brine.

    • Dry over Na2SO4 and concentrate.

Self-Validation:

  • TLC: Check disappearance of free amine (ninhydrin stain) and appearance of product (UV/iodine).

  • pH Check: Wet pH paper above the reaction surface; it should be slightly basic (pH 8-9) due to excess DIPEA.

Protocol B: Automated Synthesis (The "Throughput" Method)

Best for: Library generation, parallel synthesis, or small-scale screening.

Rationale: Automated liquid handlers (e.g., Hamilton, Tecan, or peptide synthesizers like CSBio/Liberty) require homogeneous solutions. The HCl salt poses a clogging risk.

System Requirements:
  • Liquid Handler with independent channels.

  • Heated/Cooled reaction block (Optional but recommended).

Step-by-Step Protocol:
  • Stock Preparation (The "Solubility Bridge"):

    • Reagent A (Ornithine): Dissolve H-Orn(Z)-OMe·HCl in DMSO (not DMF) at 0.5 M.

    • Why? DMSO solubilizes the HCl salt significantly better than DMF, preventing line clogs.

    • Reagent B (Base): Prepare 2.0 M DIPEA in NMP.

    • Reagent C (Activator): 0.5 M HATU in DMF.

  • Automated Workflow Script:

    Auto_Workflow Figure 2: Parallel Addition Logic to Prevent Salt Precipitation Start Start Run Dispense_Acid Dispense Acid + HATU (Wait 2 min for activation) Start->Dispense_Acid Dispense_Orn Dispense H-Orn(Z)-OMe.HCl (in DMSO) Dispense_Acid->Dispense_Orn Dispense_Base Dispense DIPEA (Simultaneous with Ornithine) Dispense_Acid->Dispense_Base Mix Vortex/Shake (60 min @ 25°C) Dispense_Orn->Mix Dispense_Base->Mix Wash Automated Wash (DMF -> MeOH -> Ether) Mix->Wash End Cleave/Analyze Wash->End

  • Critical Parameter - "In-situ Neutralization":

    • Do NOT pre-mix the Ornithine HCl salt and Base in the source rack. This will cause amine salts to precipitate and clog the needle.

    • Program the robot to dispense the Base directly into the reaction well containing the Acid and Ornithine.

Comparative Analysis

The following data summarizes typical performance metrics when coupling H-Orn(Z)-OMe[2][5]·HCl to Fmoc-Ala-OH (Model Reaction).

FeatureManual SynthesisAutomated Synthesis
Throughput 1-4 reactions / day96+ reactions / day
Crude Purity High (92-95%)Moderate (85-90%)
DKP Formation < 1% (Controlled by 0°C start)3-5% (Due to RT mixing)
Reagent Cost Low (Exact stoichiometry)High (Dead volume excess)
Solvent Waste LowHigh
Skill Requirement High (Technique dependent)Low (Programming dependent)

Troubleshooting & Storage

  • Hygroscopicity: H-Orn(Z)-OMe·HCl is hygroscopic. Store at -20°C with desiccant. Allow to reach RT before opening to prevent water condensation, which hydrolyzes the methyl ester.

  • Solubility Issues:

    • Symptom:[6][7][8][9] Cloudy solution upon adding DIPEA.

    • Fix: Add TFE (Trifluoroethanol) or HFIP as a co-solvent (10% v/v) to solubilize the peptide backbone and salts.

  • Low Yield (Automated):

    • Cause: Incomplete neutralization of the HCl salt.

    • Fix: Increase DIPEA equivalents to 2.5 eq relative to Ornithine.

References

  • BenchChem. (2025).[5][10] A Comparative Analysis of Manual vs. Automated Solid-Phase Peptide Synthesis. Retrieved from .

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis. Journal of the American Chemical Society, 94(9), 3102–3106.
  • Cayman Chemical. (2023). Z-Lys-OMe (hydrochloride) Product Information & Solubility Data. Retrieved from .

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Reference for Z-group stability and orthogonality).

Sources

Application

Application Note: H-Orn(Z)-OMe·HCl in Fragment Condensation

Topic: Strategic Use of H-Orn(Z)-OMe·HCl in Fragment Condensation Content Type: Detailed Application Note & Protocol Audience: Senior Researchers & Process Chemists Executive Summary This guide details the strategic appl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Use of H-Orn(Z)-OMe·HCl in Fragment Condensation Content Type: Detailed Application Note & Protocol Audience: Senior Researchers & Process Chemists

Executive Summary

This guide details the strategic application of H-Orn(Z)-OMe·HCl (N


-Benzyloxycarbonyl-L-ornithine methyl ester hydrochloride) as a C-terminal acceptor in convergent peptide synthesis. While standard stepwise synthesis is effective for short sequences, fragment condensation is required for long peptides to minimize accumulation of deletion sequences.

H-Orn(Z)-OMe[1][2][3][4]·HCl is uniquely positioned for this role due to its orthogonal protection scheme :

  • Methyl Ester (OMe): Protects the C-terminus, removable by mild saponification or hydrazinolysis.

  • Benzyloxycarbonyl (Z/Cbz): Protects the

    
    -amine, stable to TFA (Boc chemistry) and mild base (Fmoc chemistry), but removable via catalytic hydrogenation or strong acids (HF/HBr).
    
  • Free

    
    -Amine (HCl salt):  Ready for coupling upon neutralization.
    

Critical Consideration: The primary challenge in utilizing Ornithine derivatives is the "Ornithine Effect"—the thermodynamic propensity for


-lactam formation (intramolecular cyclization). This protocol mitigates this risk by utilizing H-Orn(Z)-OMe as the nucleophile  (amine component), thereby preventing the activation of the Ornithine carboxyl group during the critical coupling step.

Chemical Profile & Specifications

PropertySpecification
Compound Name H-Orn(Z)-OMe·HCl
CAS Number 5874-75-9
Formula C

H

ClN

O

M.W. 316.78 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Water, Methanol, DMF, DMSO; Slightly soluble in DCM.[1]
pKa (approx)

-NH

: ~8.5 |

-NH-Z: Non-basic
Hygroscopicity Moderate (Store desiccated at -20°C)

Strategic Positioning in Fragment Condensation

In a convergent synthesis strategy, H-Orn(Z)-OMe·HCl serves as the Amine Component (Fragment B) . It is coupled to a Carboxyl Component (Fragment A) , which is typically a protected peptide segment.

Mechanism & Orthogonality

The Z-protection on the side chain is critical. It prevents the


-amine from acting as a nucleophile, ensuring chemoselectivity for the 

-amine.

CouplingLogic cluster_risk Risk Mitigation FragA Fragment A (Activated Carboxyl) Coupling Coupling Reaction (Racemization Suppression) FragA->Coupling Electrophile HOrn H-Orn(Z)-OMe (Amine Nucleophile) HOrn->Coupling Nucleophile Lactam Delta-Lactam Formation HOrn->Lactam Suppressed by Z-group Product Protected Peptide Fragment A-Orn(Z)-OMe Coupling->Product Amide Bond Formation Racemization Racemization of Frag A C-terminus Coupling->Racemization Potential Side Rxn

Caption: Logic flow for coupling Fragment A to H-Orn(Z)-OMe, highlighting risk mitigation pathways.

Detailed Protocol: Solution Phase Coupling

Prerequisites
  • Carboxyl Component: Protected peptide fragment (e.g., Boc-AA

    
    -...-AA
    
    
    
    -OH).
  • Coupling Reagents: EDC·HCl / HOBt (Standard) or HATU / HOAt (High Efficiency).

  • Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).

  • Solvent: Anhydrous DMF or DMF/DCM (1:1).

Step 1: Preparation of the Amine Component

The HCl salt must be neutralized to release the reactive free amine.

  • Caution: Do not over-neutralize. Excess base can catalyze racemization of the activated carboxyl component (Fragment A).

  • Weigh 1.0 equiv of H-Orn(Z)-OMe·HCl.

  • Dissolve in minimum anhydrous DMF (approx. 5–10 mL per gram).

  • Add 1.0 equiv of DIPEA. Stir for 5 minutes.

    • Checkpoint: Check pH on wet litmus paper; it should be neutral to slightly basic (pH 7–8).

Step 2: Activation of Fragment A (Carboxyl Component)

To minimize racemization of the C-terminal residue of Fragment A, use the HOBt active ester method or T3P (Propylphosphonic anhydride).

  • Dissolve 1.05 equiv of Protected Fragment A in DMF/DCM.

  • Cool to 0°C in an ice bath.

  • Add 1.1 equiv of HOBt (hydroxybenzotriazole).

  • Add 1.1 equiv of EDC·HCl.

  • Stir at 0°C for 15–20 minutes to generate the active ester.

Step 3: Condensation Reaction
  • Transfer the neutralized H-Orn(Z)-OMe solution (from Step 1) dropwise into the activated Fragment A solution (from Step 2).

  • Rinse the H-Orn vial with a small amount of DMF and add to the reaction.

  • Adjust pH to 8 using DIPEA (typically requires 0.5–1.0 equiv additional base depending on the buffering of HOBt).

  • Allow the reaction to warm to room temperature and stir for 4–16 hours.

    • Monitoring: Monitor by HPLC or TLC (CHCl

      
      :MeOH 9:1). Look for the disappearance of H-Orn(Z)-OMe (ninhydrin positive, R
      
      
      
      ~0.4–0.6 depending on conditions).
Step 4: Workup & Isolation

Since H-Orn(Z)-OMe is an ester, avoid strong bases during workup to prevent hydrolysis.

  • Evaporation: Remove DMF under reduced pressure (high vacuum, <40°C).

  • Partition: Dissolve residue in Ethyl Acetate (EtOAc).

  • Wash Sequence:

    • 3x with 5% KHSO

      
       or 1M citric acid (Removes unreacted amine and DIPEA).
      
    • 3x with Water.

    • 3x with 5% NaHCO

      
       (Removes unreacted acid and HOBt).
      
    • 3x with Brine.

  • Drying: Dry organic layer over anhydrous Na

    
    SO
    
    
    
    .
  • Concentration: Evaporate solvent to yield the crude protected peptide.

Troubleshooting & Optimization

Issue 1: Racemization of the Incoming Fragment

If the C-terminal residue of Fragment A is chiral (not Gly/Aib), activation can lead to oxazolone formation and epimerization.

  • Solution: Switch to T3P (50% in EtOAc) as the coupling reagent. It shows superior retention of chirality in fragment couplings.

  • Protocol Adjustment: Mix Fragment A, H-Orn(Z)-OMe·HCl, and Base (3 equiv). Cool to 0°C. Add T3P (1.5 equiv) slowly.

Issue 2: Diketopiperazine (DKP) Formation

If Fragment A is a dipeptide (e.g., Boc-Phe-Pro-OH), coupling to H-Orn(Z)-OMe can induce DKP formation (cyclization of the dipeptide) rather than intermolecular coupling.

  • Diagnosis: Mass spec shows a peak corresponding to [Fragment A - H2O].

  • Solution: Use "High Concentration" coupling. Perform the reaction at >0.5 M concentration to favor intermolecular kinetics over intramolecular cyclization.

Issue 3: Poor Solubility

H-Orn(Z)-OMe·HCl is hydrophilic, but the protected peptide product may precipitate in EtOAc.

  • Solution: Use n-Butanol or DCM/Isopropanol (3:1) for the extraction workup instead of EtOAc.

Visualizing the Workflow

Workflow Start Start: H-Orn(Z)-OMe·HCl Neut Neutralization (DMF, 1.0 eq DIPEA) Start->Neut Mix Condensation (0°C -> RT, pH 8) Neut->Mix Act Activate Fragment A (EDC/HOBt or T3P) Act->Mix Check QC Check: HPLC/TLC (Amine consumption) Mix->Check Check->Mix Incomplete (Add more reagent) Workup Acid/Base Wash (Remove reagents) Check->Workup Complete

Caption: Step-by-step workflow for coupling H-Orn(Z)-OMe·HCl in solution phase.

References

  • PubChem. "H-Orn(Z)-OMe HCl Compound Summary."[1][5] National Center for Biotechnology Information. Accessed 2024.[6] Link

  • Benoiton, N. L. "Chemistry of Peptide Synthesis." CRC Press, 2006.
  • Albericio, F., et al. "Use of T3P in peptide coupling." Organic Process Research & Development, 2009.
  • Bodanszky, M. "Principles of Peptide Synthesis." Springer-Verlag, 1984. (Foundational text on orthogonality and Z-group stability).
  • ChemicalBook. "Product Specifications: CAS 5874-75-9." Accessed 2024.[6] Link

Sources

Technical Notes & Optimization

Troubleshooting

Introduction: The Role of the Z-Group in Ornithine Chemistry

Welcome to the Technical Support Center for Ornithine Protecting Group Chemistry. As Senior Application Scientists, we have compiled this guide based on extensive experience in peptide synthesis and troubleshooting.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Ornithine Protecting Group Chemistry. As Senior Application Scientists, we have compiled this guide based on extensive experience in peptide synthesis and troubleshooting. This resource is designed to provide in-depth, actionable solutions to common challenges encountered during the deprotection of the Benzyloxycarbonyl (Z or Cbz) group from the side chain of ornithine residues.

The δ-amino group of ornithine is highly nucleophilic, making its protection essential during peptide synthesis to prevent side reactions such as chain branching. The Benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, is a foundational protecting group in peptide chemistry.[1] It is valued for its stability under both acidic and basic conditions typically used for the removal of Boc and Fmoc groups, respectively, rendering it orthogonal to these common Nα-protection strategies.[1][2]

However, the removal of the Z-group, while straightforward in principle, can be fraught with challenges that impact yield and purity. This guide addresses the most frequent issues encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address specific problems you may encounter. We will explore the underlying chemistry and provide validated solutions.

Category 1: Method Selection & General Principles
Q1: What are the primary methods for Z-group deprotection on ornithine, and how do I choose the best one for my peptide?

Answer: There are two main strategies for Z-group cleavage: Catalytic Hydrogenation and Acidolysis . The choice depends critically on the other functional groups present in your peptide.

  • Catalytic Hydrogenation (Hydrogenolysis): This is the mildest and often preferred method.[3] It involves the cleavage of the benzyl-oxygen bond using hydrogen gas and a palladium catalyst (e.g., Pd/C). The byproducts are toluene and carbon dioxide, which are volatile and easily removed. This method is ideal for peptides that do not contain other reducible groups or catalyst poisons. A highly efficient variation is Catalytic Transfer Hydrogenation (CTH) , which uses a hydrogen donor like formic acid or ammonium formate in place of H₂ gas, simplifying the experimental setup.[4]

  • Strong Acidolysis: This method employs strong acids, most commonly HBr in glacial acetic acid (HBr/AcOH), to cleave the Z-group.[5] It is a robust alternative when hydrogenation is not feasible, for instance, in the presence of sulfur-containing residues like cysteine or methionine which can poison the palladium catalyst. However, it is a harsh method that can lead to side reactions with sensitive residues like tryptophan or glutamic acid if not carefully controlled.[5][6]

The following workflow provides a decision-making framework:

start Start: Need to deprotect Z-Ornithine check_sulfur Does the peptide contain Cys or Met residues? start->check_sulfur check_reducible Are other reducible groups present (e.g., Alkynes, Alkenes, NO2)? check_sulfur->check_reducible No use_acid Alternative Method: Strong Acidolysis (e.g., HBr/AcOH) check_sulfur->use_acid Yes use_hydro Preferred Method: Catalytic Hydrogenation check_reducible->use_hydro No check_reducible->use_acid Yes consider_cth Is H2 gas setup unavailable or a concern? use_hydro->consider_cth add_scavengers Add scavengers (e.g., thioanisole) to protect sensitive residues. use_acid->add_scavengers cth Use Catalytic Transfer Hydrogenation (CTH) consider_cth->cth Yes h2 Use standard H2 gas hydrogenation consider_cth->h2 No

Caption: Workflow for selecting a Z-deprotection method.
Category 2: Troubleshooting Catalytic Hydrogenation
Q2: My hydrogenation reaction is slow or stalls completely. What's wrong?

Answer: This is a common issue, typically pointing to catalyst inactivation or suboptimal reaction conditions. Here’s a checklist to diagnose the problem:

  • Catalyst Poisoning: This is the most frequent cause.

    • Sulfur: Methionine (Met) and Cysteine (Cys) residues are notorious for poisoning palladium catalysts. Even trace amounts of sulfur can completely halt the reaction.

    • Solvents: Ensure high-purity solvents. Trace impurities from sources like thiol-stabilized chloroform can poison the catalyst.

    • Reagents: Reagents from previous steps, especially those containing sulfur (e.g., ethanedithiol used as a scavenger), must be meticulously removed.

  • Catalyst Quality and Loading:

    • Activity: The catalyst (e.g., 10% Pd/C) may have lost activity due to age or improper storage. Always use a fresh, high-quality catalyst. Sometimes, a more reactive catalyst like palladium black is required, especially for sterically hindered substrates.[4]

    • Loading: For difficult deprotections, increasing the catalyst loading (e.g., from 10 mol% to 50-100 mol% by weight relative to the peptide) can be effective.

  • Insufficient Hydrogen:

    • H₂ Gas: Ensure the system is properly flushed and pressurized with hydrogen. A leak in the system will prevent the reaction from reaching completion.

    • Hydrogen Donor (for CTH): The hydrogen donor may be depleted or decomposing. For formic acid, ensure it is of high purity. For ammonium formate, it can decompose over time, so use a fresh supply.

  • Peptide Aggregation: As the peptide chain grows, it may aggregate on the solid support or in solution, preventing access to the catalyst.[6] Switching to a more polar solvent system (e.g., adding DMF or NMP) or sonicating the reaction mixture can help break up aggregates.[6]

Table 1: Troubleshooting Guide for Catalytic Hydrogenation
Symptom Potential Cause Recommended Solution
No reaction or immediate stall Catalyst poisoning (likely sulfur)If Met/Cys are present, switch to acidolysis. Otherwise, rigorously purify the peptide and use fresh, high-purity solvents.
Slow, incomplete reaction Low catalyst activity or loadingUse a fresh batch of catalyst. Increase catalyst loading (e.g., up to 1:1 weight ratio with peptide).
Reaction starts, then stops Insufficient hydrogen sourceCheck for leaks in the H₂ gas line. If using CTH, add more hydrogen donor (e.g., formic acid).
Yield varies between batches Peptide aggregation or solvent issuesTry adding a chaotropic salt or switching to a solvent like NMP. Use sonication to improve solubility and catalyst contact.[6]
Category 3: Identifying & Mitigating Side Reactions
Q3: After deprotection, my LC-MS shows a major peak with a mass loss of 18 Da (H₂O) from my ornithine-containing peptide. What is this side product?

Answer: You are almost certainly observing the formation of a δ-lactam . This is the most common side reaction involving the ornithine side chain.

  • Mechanism: The newly deprotected δ-amino group of ornithine can act as a nucleophile and attack the adjacent C-terminal peptide bond's carbonyl carbon. This intramolecular cyclization results in the formation of a stable six-membered lactam ring and cleavage of the peptide backbone C-terminal to the ornithine residue.

  • Prevention:

    • Avoid Basic Conditions: Lactamization is significantly accelerated by base. During work-up, avoid exposure to basic conditions (e.g., bicarbonate washes) while the δ-amino group is free.

    • Controlled pH: Maintain a neutral or slightly acidic pH during purification.

    • Protonation: The deprotected amine is often generated as an ammonium salt (e.g., with formic acid in CTH or as a hydrobromide salt after acidolysis).[7] This protonation deactivates its nucleophilicity. Avoid neutralizing this salt until the next synthetic step is ready to proceed.

cluster_0 Ornithine Residue in Peptide Chain cluster_1 δ-Lactam Formation (Side Reaction) Peptide-N ...-NH- Orn_alpha CH(α) Peptide-N->Orn_alpha Orn_C C(O)-... Orn_alpha->Orn_C Side_Chain (CH₂)₃-NH₃⁺ Orn_alpha->Side_Chain Deprotection Deprotection (e.g., H₂/Pd-C) Orn_alpha->Deprotection Lactam_N ...-NH- Lactam_alpha CH(α) Lactam_N->Lactam_alpha Lactam_ring C(O) /   \n(CH₂)₃-NH Lactam_alpha->Lactam_ring Cleaved_Peptide H₂N-... (Cleaved C-terminus) Lactam_ring->Cleaved_Peptide Peptide bond cleavage Base_Workup Basic Workup (e.g., NaHCO₃) Deprotection->Base_Workup Base_Workup->Lactam_alpha Favors Cyclization

Caption: Ornithine δ-lactam formation pathway.
Q4: I am using HBr/AcOH and my peptide contains Tryptophan (Trp). My product is a complex mixture. What is happening?

Answer: Strong acidolysis using HBr/AcOH generates highly reactive carbocation species from the cleavage of the benzyl group of the Z-protecting group. In the absence of a "scavenger," these electrophilic cations will attack electron-rich residues, particularly the indole side chain of Tryptophan.

  • Side Reaction: Alkylation of the tryptophan indole ring by benzyl cations.

  • Solution: Use Scavengers: Always include a scavenger in your cleavage cocktail to trap these reactive cations.

    • Thioanisole: A common and effective scavenger.

    • Triisopropylsilane (TIS): Another excellent scavenger, particularly useful for trityl-based protecting groups.[8]

A typical "cleavage cocktail" for acidolysis would be 33% HBr in AcOH with an additive like thioanisole (5-10% v/v).

Detailed Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation (CTH)

This protocol is recommended for its simplicity, safety, and efficiency when catalyst poisoning is not a concern.[4]

  • Preparation: Dissolve the Z-protected ornithine-containing peptide in a suitable solvent (e.g., Methanol, Methanol/DMF mixture). A typical concentration is 10-20 mg/mL.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst. A starting point is 20% by weight relative to the peptide. For difficult substrates, this can be increased to 100% (1:1 weight ratio).

  • Hydrogen Donor: Add formic acid (HCOOH) to the mixture. A common ratio is 4-5 equivalents relative to the Z-group.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. Typical reaction times are 1-4 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Remove the solvent and excess formic acid under reduced pressure. The resulting product is the deprotected peptide as its formate salt.

Protocol 2: Acidolysis with HBr in Acetic Acid

Use this protocol when hydrogenation is contraindicated due to the presence of sulfur or other reducible groups.

  • Preparation: Dissolve the Z-protected peptide in a minimal amount of glacial acetic acid.

  • Scavenger Addition: Add an appropriate scavenger (e.g., thioanisole, 5% v/v).

  • Reagent Addition: Cool the solution in an ice bath (0°C). Slowly add a solution of 33% HBr in acetic acid (typically 10-20 equivalents).

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor progress by LC-MS.

  • Work-up: Upon completion, precipitate the crude peptide by adding the reaction mixture dropwise to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation or filtration. Wash the solid with cold ether multiple times to remove residual acid and scavengers. Dry the product under vacuum. The peptide is isolated as its hydrobromide salt.

References

  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of the Chemical Society, Perkin Transactions 1, (5), 490-492. [Link]

  • AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • StudySmarter. (n.d.). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2005). Semipermanent p-nitrobenzyloxycarbonyl (pNZ) protection of Orn and Lys side chains. Tetrahedron Letters, 46(47), 8257-8260. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Managing Aggregation in Peptides with H-Orn(Z)-OMe HCl

Introduction: The Hydrophobic Paradox of Orn(Z) Welcome to the technical support center. You are likely here because you are working with H-Orn(Z)-OMe HCl (N-delta-benzyloxycarbonyl-L-ornithine methyl ester hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hydrophobic Paradox of Orn(Z)

Welcome to the technical support center. You are likely here because you are working with H-Orn(Z)-OMe HCl (N-delta-benzyloxycarbonyl-L-ornithine methyl ester hydrochloride) and facing solubility issues, gelation, or incomplete couplings.

The Core Challenge: H-Orn(Z)-OMe HCl presents a unique "hydrophobic paradox."

  • The Salt (HCl): Requires polar solvation or neutralization to become reactive.

  • The Z-Group (Cbz): A bulky, aromatic, hydrophobic protecting group that promotes strong

    
    -
    
    
    
    stacking and hydrophobic collapse.
  • The Ornithine Scaffold: A non-proteinogenic amino acid prone to lactamization if mishandled, with a side chain length (

    
    ) that sits in a "sweet spot" for aggregation when protected.
    

This guide provides self-validating protocols to manage these conflicting physicochemical properties during synthesis.

Module 1: Pre-Synthesis & Solubility

Objective: Ensure the building block is fully solvated and reactive before coupling.

Q1: My H-Orn(Z)-OMe HCl forms a cloudy suspension in DCM. Is this normal?

A: Yes. As a hydrochloride salt, this compound is insoluble in non-polar solvents like Dichloromethane (DCM).

  • The Fix: You must switch to a dipolar aprotic solvent.

  • Protocol: Dissolve the salt in DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) .

  • Solubility Limit: ~30 mg/mL in DMF.[1]

  • Critical Step (Neutralization): The amine is protonated (

    
    ). It is non-nucleophilic  in this state. You must add a tertiary base (DIEA or NMM) to neutralize the HCl and free the amine (
    
    
    
    ) for coupling.
    • Visual Check: Upon adding DIEA, the solution should clear. If a precipitate forms immediately after base addition, it may be the amine free base crashing out due to high concentration. Dilute with more DMF.

Q2: The solution gels immediately upon adding the base. Why?

A: This is "Physical Crosslinking." The free base of Orn(Z)-OMe is highly hydrophobic. At high concentrations (>0.1 M), the Z-groups stack (hydrophobic interaction) while the backbone forms hydrogen bonds, creating a supramolecular gel.

  • Troubleshooting Workflow:

    • Dilute: Lower concentration to <0.05 M.

    • Add Chaotrope: Add 0.4 M LiCl (Lithium Chloride) to the DMF. This disrupts the hydrogen bonding network.[2]

    • Sonication: Sonicate for 5 minutes at 30°C to break physical aggregates.

Module 2: Coupling Strategy (The "Aggregation" Phase)

Objective: Prevent beta-sheet formation during chain elongation.

Q3: Coupling efficiency drops significantly after incorporating Orn(Z). Why?

A: The Z-group adds significant bulk and hydrophobicity. Once incorporated, the peptide chain tends to fold back on itself or stack with neighboring chains (inter-chain aggregation), sterically hindering the N-terminus for the next amino acid.

Visualization: The Aggregation Mechanism

The following diagram illustrates how the Z-group contributes to aggregation and how to disrupt it.

AggregationMechanism OrnZ H-Orn(Z)-OMe Residue ZGroup Z-Group (Hydrophobic/Aromatic) OrnZ->ZGroup Backbone Peptide Backbone (Amide Bonds) OrnZ->Backbone Stacking π-π Stacking & Hydrophobic Collapse ZGroup->Stacking Promotes HBonds Inter-chain Hydrogen Bonding (β-sheets) Backbone->HBonds Promotes Aggregate INSOLUBLE AGGREGATE (Low Coupling Efficiency) Stacking->Aggregate HBonds->Aggregate Solvent Polar Solvent (DMF/NMP) Solvent->ZGroup Solvates Chaotrope Chaotropic Salt (LiCl/KSCN) Chaotrope->HBonds Disrupts Heat Heat / Microwave Energy Heat->Stacking Breaks

Caption: Mechanism of Orn(Z)-mediated aggregation and disruption strategies.

Q4: How do I optimize the coupling conditions?

A: Use the "Magic Mixture" approach or Chaotropic Salts.[3][4] Do not rely on standard DCM/DMF ratios.

Recommended Protocol for Difficult Sequences:

ComponentStandard ProtocolOptimized for Orn(Z) Aggregation
Solvent DMFNMP or DMF/DMSO (4:1)
Additive None0.4 M LiCl or KSCN (dissolve salt in solvent first)
Temperature RT (25°C)50°C - 60°C (Microwave preferred)
Coupling Reagent HBTU/DIEAHATU/HOAt/Collidine (Stronger activation)
Reaction Time 1 hour2 x 1 hour (Double Coupling)

Why LiCl? Lithium ions (


) coordinate with the peptide backbone amides, effectively "capping" the hydrogen bond donors/acceptors and preventing beta-sheet formation [1].

Module 3: Post-Synthesis & Deprotection

Objective: Correctly handling the Z-group and Methyl Ester.

Q5: Can I remove the Z-group with Piperidine?

A: NO.

  • Piperidine removes Fmoc groups.[5][6]

  • TFA removes Boc groups.

  • Z (Cbz) groups are stable to both. This is why Orn(Z) is used for orthogonal protection.

Removal Protocol:

  • Hydrogenolysis (Standard):

    
     gas with Pd/C catalyst in Methanol/Acetic Acid.
    
    • Issue: If your peptide contains Cysteine (S) or Methionine (M), the sulfur will poison the Pd catalyst.

  • Strong Acid (Alternative): HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid).

    • Warning: This is harsh. Ensure your peptide sequence can withstand it.

Q6: I need the free acid, not the methyl ester (OMe). How do I hydrolyze it without affecting the Z-group?

A: Saponification.

  • Reagent: LiOH (Lithium Hydroxide) or NaOH in MeOH/Water (3:1).

  • Condition: 0°C to RT. Monitor by TLC/HPLC.

  • Caution: High pH can cause racemization of the alpha-carbon. Keep the temperature low and reaction time short. The Z-group is generally stable to mild saponification conditions.

Troubleshooting Logic Tree

Use this flowchart to diagnose specific failures in your workflow.

Troubleshooting Start Problem Encountered Q_Solubility Is the starting material dissolving? Start->Q_Solubility Q_Coupling Is the coupling incomplete? Start->Q_Coupling Sol_No Cloudy/Precipitate Q_Solubility->Sol_No No Sol_Gel Gel Formation Q_Solubility->Sol_Gel Yes, but gels Coup_Agg Aggregation Suspected (Resin not swelling/Low Yield) Q_Coupling->Coup_Agg Fix_Sol Switch to DMF/DMSO Add DIEA to neutralize HCl Sol_No->Fix_Sol Fix_Gel Add 0.4M LiCl Sonicate Sol_Gel->Fix_Gel Fix_Temp Increase Temp to 60°C (Microwave) Coup_Agg->Fix_Temp Fix_Solvent Use Magic Mixture: DCM/DMF/NMP + 1% Triton X Coup_Agg->Fix_Solvent

Caption: Logic tree for diagnosing solubility and coupling failures.

References

  • Seber, G. et al. (2012). "Effect of Chaotropic Salts on the Aggregation of Peptides in Solid Phase Synthesis." Journal of Peptide Science.

  • PubChem. (2023). "H-Orn(Z)-OMe HCl Compound Summary." National Library of Medicine.[7][8]

  • Albericio, F. et al. (2000). "Solvents and Additives for Peptide Synthesis."[9][3][4][10] Methods in Enzymology.

  • Sigma-Aldrich. (2023). "Overcoming Aggregation in Solid-phase Peptide Synthesis." Technical Notes.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for H-Orn(Z)-OMe HCl before handling.

Sources

Troubleshooting

Technical Support Center: H-Orn(Z)-OMe·HCl Purification &amp; Handling

This guide is structured as a specialized Technical Support Center response. It is designed to be autonomous, technically rigorous, and directly actionable for laboratory personnel.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center response. It is designed to be autonomous, technically rigorous, and directly actionable for laboratory personnel.

Ticket ID: ORN-Z-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary & Molecule Profile

Compound:


-Benzyloxycarbonyl-L-ornithine methyl ester hydrochloride
Abbreviation:  H-Orn(Z)-OMe[1]·HCl
CAS:  5874-75-9 (HCl salt)[2]

You are likely encountering difficulties because this intermediate sits at a "stability cliff." While the Z-group protects the


-amine, the free 

-amine (even when protonated) and the methyl ester make this compound susceptible to Diketopiperazine (DKP) formation (dimerization) and Hydrolysis if mishandled.

The Golden Rule: Never allow the compound to exist as a free base for extended periods. Always maintain the hydrochloride salt form during purification to suppress nucleophilic attacks.

Impurity Profiling (The "Why")

Before attempting purification, you must identify which impurity is compromising your material. The purification strategy depends on whether you are removing synthesis byproducts or degradation products.

Common Impurity Architecture
Impurity TypeChemical IdentityOriginSolubility vs. Product
Type A Z-Orn(Z)-OMe Incomplete deprotection or over-acylation during synthesis.Insoluble in water; Soluble in Ether/EtOAc.
Type B H-Orn(Z)-OH Hydrolysis of the methyl ester (caused by moisture/bases).Soluble in water; Amphoteric.
Type C Diketopiperazine (DKP) Dimerization of two H-Orn(Z)-OMe molecules.Highly insoluble in most solvents; Precipitates as white solid.
Type D Benzyl Alcohol Degradation of Z-group.Soluble in organic solvents; Oil.
Degradation Pathway Visualization

The following diagram illustrates the critical need for maintaining acidic conditions (HCl salt).

DegradationPathway Start H-Orn(Z)-OMe·HCl (Stable Salt) FreeBase H-Orn(Z)-OMe (Free Base) Start->FreeBase Neutralization (pH > 7) Hydrolysis H-Orn(Z)-OH (Acid Impurity) Start->Hydrolysis H2O / Heat DKP Diketopiperazine (Dimer Impurity) FreeBase->DKP Dimerization (Fast) FreeBase->Hydrolysis Saponification

Figure 1: Stability logic. Neutralization triggers rapid dimerization (DKP), rendering the material useless.

Purification Protocols (The "How")

Choose Protocol A for bulk purification of solid material (purity <95%). Choose Protocol B if you have a crude oil or specific non-polar impurities.

Protocol A: Recrystallization (The Standard Method)

Best for: Removing Type B (Hydrolysis) and Type C (DKP) impurities.

Principle: Amino acid ester salts are highly soluble in methanol (MeOH) but insoluble in diethyl ether (


). We utilize a solvent/anti-solvent precipitation.[3]

Reagents:

  • Anhydrous Methanol (MeOH)

  • Anhydrous Diethyl Ether (

    
    ) or MTBE (Methyl tert-butyl ether)
    
  • Cold bath (

    
    )
    

Step-by-Step:

  • Dissolution: Place the crude H-Orn(Z)-OMe·HCl in a round-bottom flask. Add the minimum amount of MeOH required to dissolve the solid at room temperature.

    • Tech Tip: If the solution is cloudy, filter it through a Celite pad to remove inorganic salts or DKP solids.

  • Precipitation: While stirring rapidly, slowly add anhydrous

    
     (ratio approx. 10:1 Ether to Methanol).
    
    • Visual Cue: The solution should turn turbid (milky).

  • Crystallization: Stop stirring and place the flask in a freezer or ice bath for 2-4 hours.

  • Collection: Filter the white precipitate using a sintered glass funnel.

  • Wash: Wash the cake twice with cold

    
    .
    
  • Drying: Dry under high vacuum. Crucial: Ensure all MeOH is removed, as residual alcohol promotes transesterification or hydrolysis.

Protocol B: Flash Chromatography (The "Rescue" Method)

Best for: Removing Type A (Z-Orn(Z)-OMe) and Type D (Benzyl alcohol).

Principle: Since the product is a salt, it will streak on normal silica unless the eluent is modified. You must use a halogenated solvent system with a polar modifier.

System:

  • Stationary Phase: Silica Gel (standard 40-63

    
    ).
    
  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).

  • Gradient: 0% to 10% MeOH in DCM.

Step-by-Step:

  • Load: Dissolve crude oil in minimal DCM/MeOH (95:5).

  • Elute: Run the gradient.

    • Non-polar impurities (Z-Orn(Z)-OMe, Benzyl alcohol) will elute first (High

      
      ).
      
    • H-Orn(Z)-OMe[1][2][4][5]·HCl will elute later as the MeOH percentage increases (

      
       in 10% MeOH).
      
  • Isolation: Pool fractions. Evaporate solvent at

    
    .
    
  • Re-salt (Critical): The chromatography may strip some HCl. Dissolve the resulting oil in

    
     and add 1M HCl in Ether dropwise until precipitation occurs, then filter.
    

Troubleshooting & FAQs

Q1: My product "oiled out" instead of crystallizing in Protocol A. What happened?

  • Cause: Too much Methanol was used, or the Ether was added too quickly.

  • Fix: Decant the supernatant ether. Redissolve the oil in the absolute minimum warm MeOH. Add a seed crystal if available. Add Ether dropwise until just turbid, then cool very slowly (wrap flask in a towel).

Q2: The NMR shows a split methyl ester peak. Is my product racemic?

  • Analysis: Check the integration. If the peaks are distinct, you likely have Rotamers (due to the Z-group carbamate bond restriction).

  • Verification: Run the NMR at elevated temperature (

    
    ). If the peaks coalesce, it is rotameric (pure). If they remain split, you have a diastereomer or impurity.
    

Q3: I see a new impurity after leaving the sample on the bench.

  • Diagnosis: H-Orn(Z)-OMe·HCl is hygroscopic. Moisture absorption leads to hydrolysis (H-Orn(Z)-OH).

  • Prevention: Store strictly at

    
     in a desiccator.
    

Q4: Can I use Ethyl Acetate instead of Ether for precipitation?

  • Answer: Yes, but H-Orn(Z)-OMe·HCl is slightly more soluble in EtOAc than in Ether, which may reduce your recovery yield. However, EtOAc is safer (higher flashpoint) and often yields better-defined crystals.

Workflow Visualization

Use this decision tree to determine your immediate next step.

PurificationLogic Start Assess Crude Material StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Oil Sticky Oil / Gum StateCheck->Oil PurityCheck Major Impurity? Solid->PurityCheck ActionColumn Protocol B: Flash Column (DCM/MeOH) Oil->ActionColumn Trapped Solvent NonPolar Non-Polar (Z-Orn-Z-OMe) PurityCheck->NonPolar Polar Polar/Salts (Hydrolysis/DKP) PurityCheck->Polar NonPolar->ActionColumn ActionRecryst Protocol A: Recrystallization (MeOH/Et2O) Polar->ActionRecryst

Figure 2: Decision Matrix for selecting the appropriate purification protocol based on physical state and impurity profile.

References

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.
  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Z-group stability and deprotection conditions).
  • Bachem. (n.d.). Product Data Sheet: H-Orn(Z)-OMe HCl. Retrieved from (Verifies physical properties and solubility data).

  • Sigma-Aldrich. (n.d.). H-Lys(Z)-OMe hydrochloride Product Information. (Analogous compound data used for solubility extrapolation). Retrieved from .

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Fmoc-Orn(Z)-OH and Fmoc-Orn(Boc)-OH in Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in the nuanced art of peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical decision that dictates the su...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the nuanced art of peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical decision that dictates the success of a synthetic strategy. Ornithine, a non-proteinogenic amino acid, is a valuable building block for introducing structural diversity, conjugation points, and lactam bridges. Its side-chain δ-amino group, however, necessitates robust protection. This guide provides an in-depth technical comparison of two commonly employed derivatives, Fmoc-Orn(Z)-OH and Fmoc-Orn(Boc)-OH, to elucidate the strategic advantages of each in Solid-Phase Peptide Synthesis (SPPS).

The Principle of Orthogonal Protection in Fmoc-SPPS

Modern peptide synthesis, particularly Fmoc-based SPPS, hinges on the concept of orthogonal protection.[1] This strategy employs protecting groups for the α-amino and side-chain functional groups that can be removed under distinct, non-interfering chemical conditions.[1][2] In standard Fmoc/tBu chemistry, the temporary Nα-Fmoc group is cleaved at each cycle using a mild base (commonly 20% piperidine in DMF), while the "permanent" side-chain protecting groups, such as tert-Butoxycarbonyl (Boc), are stable to this condition but are removed during the final cleavage from the resin with a strong acid like Trifluoroacetic Acid (TFA).[3][][5] The choice of the side-chain protecting group is therefore paramount to preventing unwanted side reactions and ensuring the integrity of the growing peptide chain.[6]

Chemical Distinction: The Z (Cbz) vs. Boc Protecting Groups

The core difference between Fmoc-Orn(Z)-OH and Fmoc-Orn(Boc)-OH lies in the nature of the side-chain protecting group: the Benzyloxycarbonyl (Z or Cbz) group versus the tert-Butoxycarbonyl (Boc) group.

  • Fmoc-Orn(Boc)-OH : This is the conventional choice for standard Fmoc/tBu SPPS. The Boc group is highly acid-labile and is efficiently cleaved by TFA during the final deprotection step.[7][8] Its stability to the basic conditions used for Fmoc removal provides the necessary orthogonality for routine synthesis.[9]

  • Fmoc-Orn(Z)-OH : The Z-group is a well-established amino protecting group known for its robustness.[10] Unlike the Boc group, the Z-group is stable to the strong acidic conditions of final TFA cleavage.[11][12] Its removal requires a different chemical mechanism, most commonly catalytic hydrogenolysis (e.g., H₂/Pd-C) or treatment with strong reducing agents.[2][10] This distinct cleavage requirement makes the Z-group orthogonal to both the base-labile Fmoc group and the acid-labile Boc/tBu groups.[13]

This fundamental difference in cleavage chemistry is the primary driver for selecting one derivative over the other.

Key Advantages of Fmoc-Orn(Z)-OH

While Fmoc-Orn(Boc)-OH is suitable for many applications, Fmoc-Orn(Z)-OH offers distinct advantages in more complex synthetic strategies where the acid-lability of the Boc group presents a challenge.

Enhanced Stability and Prevention of Premature Deprotection

In the synthesis of long or complex peptides, the repeated cycles of mild base for Fmoc deprotection can sometimes be insufficient to fully neutralize the protonated peptide-resin. Any residual acidity on the solid support can lead to the gradual, premature cleavage of highly acid-sensitive side-chain protecting groups like Boc. This can expose the ornithine side-chain amine, leading to undesired side reactions such as branching. The Z-group, with its superior acid stability, is impervious to such "acid bleed" during synthesis, ensuring the ornithine side-chain remains protected until its intended cleavage.[12]

Orthogonality for On-Resin Side-Chain Modification

The true power of the Z-group is realized when selective modification of the ornithine side-chain is required while other acid-labile (e.g., Boc, tBu) protected residues are present on the peptide. The Z-group's stability to TFA allows for a strategy where:

  • The peptide chain is assembled using Fmoc/tBu chemistry.

  • The final Nα-Fmoc group is removed.

  • The peptide is cleaved from the resin and all tBu-based side-chain protecting groups are removed with TFA, leaving the Orn(Z) residue intact.

  • The protected peptide fragment can then be selectively deprotected at the ornithine side-chain via hydrogenolysis for subsequent conjugation, cyclization, or labeling in solution.

This makes Fmoc-Orn(Z)-OH an invaluable tool for preparing protected peptide fragments for further ligation chemistries.[14]

Mitigating a Critical Side Reaction: Lactam Formation

Ornithine has a significant propensity to undergo intramolecular cyclization to form a stable δ-lactam.[9][15] This side reaction can be initiated if the side-chain amino group is prematurely deprotected and attacks the activated C-terminal carboxyl group of the growing peptide chain, effectively terminating the synthesis. While both Boc and Z groups are designed to prevent this, the superior stability of the Z-group provides an additional layer of security against conditions that might compromise the Boc group, thereby minimizing the risk of this yield-destroying side reaction.[15][16]

Experimental Comparison: Synthesis of a Model Peptide

To empirically validate the advantages of Fmoc-Orn(Z)-OH, we propose a comparative synthesis of a model hexapeptide, Ac-Tyr-Ala-Gly-Phe-Orn-Ala-NH₂. This sequence is chosen to include a standard set of amino acids alongside the ornithine residue.

Detailed Synthesis Protocol

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Ala-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH

  • Fmoc-Orn(Boc)-OH (for Pathway A)

  • Fmoc-Orn(Z)-OH (for Pathway B)

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Reagent: 20% Piperidine in DMF

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Capping Reagent: Acetic Anhydride/DIPEA in DMF

  • Cleavage Cocktail (Pathway A): 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cleavage Cocktail (Pathway B): 95% TFA, 2.5% TIS, 2.5% H₂O

  • Z-group Deprotection (Pathway B, post-cleavage): H₂, 10% Pd/C in Methanol

Workflow:

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling:

    • Deprotect the resin with 20% piperidine/DMF (2 x 10 min).

    • Wash with DMF (5x) and DCM (3x).

    • Couple Fmoc-Ala-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF for 2 hours.

    • Wash with DMF (3x) and DCM (3x). Perform a Kaiser test to confirm coupling completion.

  • Peptide Chain Elongation: Repeat the deprotection and coupling cycle for the remaining amino acids in the sequence (Orn, Phe, Gly, Ala, Tyr), using Fmoc-Orn(Boc)-OH for Pathway A and Fmoc-Orn(Z)-OH for Pathway B.

  • N-terminal Acetylation: After the final Fmoc deprotection (from Tyr), cap the N-terminus with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 min.

  • Resin Washing and Drying: Wash the completed peptide-resin thoroughly with DMF, DCM, and Methanol, then dry under vacuum.

  • Cleavage and Deprotection:

    • Pathway A (Boc): Treat the resin with the cleavage cocktail for 3 hours.

    • Pathway B (Z): Treat the resin with the cleavage cocktail for 3 hours. This will yield the peptide with the Z-group still attached to the Ornithine side-chain: Ac-Tyr-Ala-Gly-Phe-Orn(Z)-Ala-NH₂.

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage filtrate to cold diethyl ether. Centrifuge, decant the ether, and wash the pellet.

  • Z-Group Removal (Pathway B only): Dissolve the crude Z-protected peptide in methanol, add 10% Pd/C catalyst, and stir under a hydrogen atmosphere for 4 hours. Filter through Celite to remove the catalyst.

  • Purification and Analysis: Purify the crude peptides from both pathways using reverse-phase HPLC. Analyze the final products by LC-MS to confirm identity and purity.

Visualizing the Deprotection Strategies

The distinct deprotection pathways for the ornithine side-chain are illustrated below.

G cluster_A Pathway A: Fmoc-Orn(Boc)-OH cluster_B Pathway B: Fmoc-Orn(Z)-OH A1 Peptide-Resin-Orn(Boc) A2 Ac-Tyr-Ala-Gly-Phe-Orn-Ala-NH₂ A1->A2 Single Step: Cleavage & Deprotection (95% TFA) B1 Peptide-Resin-Orn(Z) B2 Ac-Tyr-Ala-Gly-Phe-Orn(Z)-Ala-NH₂ B1->B2 Step 1: Cleavage (95% TFA) B3 Ac-Tyr-Ala-Gly-Phe-Orn-Ala-NH₂ B2->B3 Step 2: Hydrogenolysis (H₂/Pd-C)

Caption: Orthogonal deprotection schemes for Orn(Boc) vs. Orn(Z).

Expected Results and Data Comparison

Based on the known chemical properties of the protecting groups, the following outcomes are anticipated. The purity analysis would focus on identifying key side-products, such as deletions (from incomplete coupling) or branched species (from premature side-chain deprotection).

ParameterFmoc-Orn(Boc)-OH (Pathway A)Fmoc-Orn(Z)-OH (Pathway B)Rationale
Crude Purity (HPLC) ~75-85%~80-90%The higher stability of the Z-group is expected to reduce side reactions, leading to a cleaner crude product.
Final Yield GoodVery GoodReduced side-product formation in Pathway B should translate to a higher isolated yield of the target peptide.
Major Side Products [M+56] Adduct (tBu cation), small % of branched peptideMinimal side products related to Orn side-chainThe robustness of the Z-group minimizes premature deprotection and subsequent side reactions at the Orn side-chain.
Synthetic Complexity Lower (Single cleavage/deprotection step)Higher (Requires additional hydrogenolysis step)Pathway B involves an extra chemical transformation post-cleavage.
Orthogonality Quasi-orthogonal (both Boc and linker are acid-labile)[17]Truly orthogonal (cleavage mechanisms are distinct)[2]The Z-group offers true orthogonality to the standard Fmoc/tBu strategy.

Conclusion and Recommendations

The choice between Fmoc-Orn(Z)-OH and Fmoc-Orn(Boc)-OH is dictated by the specific demands of the synthetic target.

  • Fmoc-Orn(Boc)-OH is the pragmatic and efficient choice for routine peptide synthesis where the ornithine side-chain does not require selective manipulation.[18][19] Its compatibility with standard single-step TFA cleavage protocols makes it ideal for high-throughput synthesis and the preparation of straightforward peptide sequences.[20]

  • Fmoc-Orn(Z)-OH represents a strategically superior choice for complex synthetic applications. Its robust, acid-stable Z-group provides enhanced protection against side reactions and is indispensable for synthetic routes requiring the preparation of protected peptide fragments or on-resin modification of other residues prior to ornithine side-chain deprotection. While it introduces an additional deprotection step, the resulting increase in purity, yield, and synthetic flexibility often justifies the investment for high-value, complex targets.

Ultimately, a thorough understanding of the chemical properties of both the Z and Boc protecting groups empowers the peptide chemist to make an informed decision, optimizing the synthetic strategy for the highest probability of success.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. Retrieved from [Link]

  • Woll-Bio. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. Retrieved from [Link]

  • Watson International Ltd. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Albericio, F., & Subirós-Funosas, R. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Gozzo, F. C., et al. (2019). Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions. Journal of the American Society for Mass Spectrometry, 30(10), 2116-2124. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions. Retrieved from [Link]

  • Sajiki, H., & Hirota, K. (2001). Selective cleavage of Cbz-protected amines. Organic Letters, 3(26), 4145-8. Retrieved from [Link]

  • Activotec. (n.d.). Fmoc-L-Orn(Boc)-OH. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions. Retrieved from [Link]

  • Stathopoulos, P., & Papas, S. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 26(16), 4934. Retrieved from [Link]

  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Investigation on side-product formation during the synthesis of a lactoferrin-derived lactam-bridged cyclic peptide. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of.... Retrieved from [Link]

  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of H-Orn(Z)-OMe HCl in Peptide Synthesis

For researchers, scientists, and professionals in drug development, the selection of building blocks in peptide synthesis is a critical decision that balances cost, efficiency, and strategic flexibility. Ornithine, a non...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in peptide synthesis is a critical decision that balances cost, efficiency, and strategic flexibility. Ornithine, a non-proteinogenic amino acid, is a valuable component for constructing peptidomimetics, cyclic peptides, and arginine analogs. This guide provides an in-depth cost-benefit analysis of a specific ornithine derivative, H-Orn(Z)-OMe HCl, comparing it with common alternatives to inform rational and effective synthesis design.

Understanding the Building Block: The Anatomy of H-Orn(Z)-OMe HCl

H-Orn(Z)-OMe HCl is a multi-functional molecule, with each component serving a distinct purpose in the synthetic workflow. Its structure consists of an ornithine backbone with a free α-amino group (as a hydrochloride salt), a benzyloxycarbonyl (Z or Cbz) group protecting the δ-amino side chain, and a methyl ester (-OMe) protecting the C-terminus.

  • δ-Amino Side-Chain Protection (Z-group): The benzyloxycarbonyl group is a well-established, robust protecting group. It is stable to the mildly acidic and basic conditions used for the removal of temporary Boc and Fmoc groups, respectively.[1][2][3] This stability classifies it as a "permanent" or orthogonal protecting group, which is typically removed only during the final deprotection steps via catalytic hydrogenolysis or strong acids like HBr in acetic acid.[1][2]

  • C-Terminal Protection (-OMe group): The methyl ester is a simple protecting group for the carboxylic acid. Its presence makes this building block particularly suitable for solution-phase peptide synthesis or for use in fragment condensation strategies where a protected C-terminus is required.[4][5]

  • α-Amino Group (as HCl salt): The α-amino group is unprotected, ready for coupling. The hydrochloride salt form enhances the compound's stability and improves its handling properties, as free amines can be less stable and prone to polymerization.[6]

The Core Debate: A Cost-Benefit Analysis

The decision to use H-Orn(Z)-OMe HCl hinges on a trade-off between its higher strategic value in complex syntheses and its associated costs and methodological demands.

The Cost Perspective: More Than Just the Price Tag

The true cost of using H-Orn(Z)-OMe HCl extends beyond its direct purchase price and includes several indirect factors.

  • Direct Cost: H-Orn(Z)-OMe HCl and other Z-protected amino acids are often more expensive than their more common Boc- or Fmoc-protected counterparts due to additional synthetic steps in their manufacturing.

  • Indirect Costs of Deprotection: The primary indirect cost is associated with the removal of the Z-group.

    • Reagents & Equipment: Catalytic hydrogenolysis requires a palladium catalyst (e.g., Pd/C), a hydrogen source (hydrogen gas cylinder or a hydrogen donor), and specialized glassware or a hydrogenation apparatus. These materials add significant expense.

    • Labor and Time: Hydrogenolysis is often slower than flow-through deprotection on a solid support and requires careful monitoring by TLC or HPLC, increasing active labor time.

    • Catalyst Poisoning: A major risk is catalyst poisoning. If the peptide sequence contains sulfur-containing amino acids like cysteine or methionine, the palladium catalyst can be deactivated, leading to incomplete deprotection, difficult purification, and potentially the complete loss of valuable synthetic intermediates.

    • Compatibility Issues: The conditions for Z-group removal (hydrogenolysis or strong acid) may not be compatible with other sensitive moieties within the peptide, necessitating a more complex and costly overall protection strategy.

The Benefit Perspective: Strategic Advantages in Complex Synthesis

Despite the costs, H-Orn(Z)-OMe HCl offers compelling advantages in specific scenarios where standard building blocks fall short.

  • Orthogonality and Strategic Flexibility: The paramount benefit of the Z-group is its orthogonality to the widely used Fmoc and Boc protecting groups.[3][7] This allows for the selective deprotection of the ornithine side chain while all other protecting groups remain intact. This capability is indispensable for:

    • On-resin cyclization through the ornithine side chain.

    • Branched peptide synthesis where a second peptide chain is built off the ornithine side chain.

    • Site-specific labeling with fluorophores, biotin, or other moieties before global deprotection.

  • Suppression of Racemization: The Z-group has a long-standing reputation for effectively suppressing racemization during the activation and coupling of the amino acid.[1][2][8] Maintaining stereochemical integrity is absolutely critical, as the diastereomeric peptides that result from racemization are often difficult to separate and can have drastically different biological activities.

  • Robust Stability: The chemical stability of the Z-group prevents its premature removal during the multiple cycles of a long peptide synthesis, minimizing side reactions and improving the purity of the crude product.[1]

  • Utility in Solution-Phase Synthesis: The C-terminal methyl ester makes this reagent an excellent choice for solution-phase synthesis, a technique often favored for large-scale production or the synthesis of peptide fragments that are difficult to prepare on a solid support.[9]

Comparative Analysis with Key Alternatives

The choice of an ornithine derivative is highly dependent on the overall synthetic strategy. Below is a comparison of H-Orn(Z)-OMe HCl with its most common alternatives.

FeatureH-Orn(Z)-OMe HClFmoc-Orn(Boc)-OHFmoc-Orn(Aloc)-OHBoc-Orn(Z)-OH
Primary Strategy Solution-Phase / Fragment CondensationFmoc Solid-Phase Peptide Synthesis (SPPS)Fmoc SPPS with Orthogonal StrategyBoc Solid-Phase Peptide Synthesis (SPPS)
Side-Chain Group Z (Benzyloxycarbonyl)Boc (tert-Butoxycarbonyl)Aloc (Allyloxycarbonyl)Z (Benzyloxycarbonyl)
Side-Chain Deprotection Catalytic Hydrogenolysis or HBr/AcOHTFA (concurrent with resin cleavage)Pd(0) catalyst (e.g., Pd(PPh₃)₄)Catalytic Hydrogenolysis or HF
Orthogonality Yes (to Fmoc/Boc)No (to standard TFA cleavage)Yes (to Fmoc/Boc)Yes (to Boc Nα deprotection)
Relative Cost HighLow-MediumMedium-HighMedium
Key Advantage Racemization suppression; robust orthogonality.[1][2]Simplicity; cost-effective for linear peptides.[7]Mild, rapid orthogonal deprotection.Standard for Boc-SPPS; stable side-chain.[7]
Key Disadvantage Harsh deprotection; risk of catalyst poisoning.No side-chain orthogonality.Catalyst cost; potential for side reactions.Requires strong acid (HF) for final cleavage.

Experimental Protocols and Workflows

To provide practical context, this section outlines key experimental procedures and visual workflows relevant to the use of H-Orn(Z)-OMe HCl.

Protocol 1: Solution-Phase Dipeptide Synthesis

This protocol describes the coupling of Boc-L-Alanine to H-Orn(Z)-OMe HCl to form the dipeptide Boc-Ala-Orn(Z)-OMe.

Materials:

  • Boc-L-Ala-OH (1.0 eq)

  • H-Orn(Z)-OMe HCl (1.0 eq)

  • N,N'-Diisopropylethylamine (DIPEA) (2.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1 M HCl, saturated NaHCO₃, brine

Procedure:

  • Neutralization: Dissolve H-Orn(Z)-OMe HCl (1.0 eq) in a minimal amount of DMF, then dilute with DCM in a round-bottom flask. Cool the solution to 0°C in an ice bath. Add DIPEA (1.05 eq) dropwise to neutralize the hydrochloride salt and stir for 15 minutes.

  • Activation: In a separate flask, dissolve Boc-L-Ala-OH (1.0 eq), HOBt (1.1 eq), and EDC·HCl (1.1 eq) in DCM. Stir at 0°C for 20 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the activated Boc-L-Ala-OH solution to the neutralized H-Orn(Z)-OMe HCl solution. Add the remaining DIPEA (1.05 eq). Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor reaction completion using Thin-Layer Chromatography (TLC).

  • Work-up: Remove the DCM by rotary evaporation. Dilute the remaining solution with EtOAc. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure dipeptide.[5]

Protocol 2: Z-Group Deprotection via Catalytic Hydrogenolysis

This protocol describes the removal of the Z-group from a peptide.

Materials:

  • Z-protected peptide

  • Palladium on carbon (Pd/C, 10% w/w), ~10 mol% relative to the peptide

  • Methanol (MeOH) or similar solvent

  • Hydrogen gas (H₂) balloon or hydrogenator

  • Celite™ for filtration

Procedure:

  • Reaction Setup: Dissolve the Z-protected peptide in MeOH in a thick-walled flask.

  • Catalyst Addition: Carefully add the Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C can be pyrophoric.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas. Repeat this cycle three times. Maintain a positive pressure of H₂ using a balloon or set the pressure on a hydrogenator (e.g., 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction can take from 1 to 24 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC/MS to confirm the disappearance of the starting material.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the pad thoroughly with MeOH.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected peptide.

Visualization of Concepts and Workflows

Diagrams can clarify complex relationships and decision-making processes in peptide synthesis.

Decision Workflow for Ornithine Derivative Selection

G cluster_yes Orthogonal Strategy cluster_no Standard Strategy start Start: Need to incorporate Ornithine q1 Is selective side-chain modification required? start->q1 q2 Peptide sensitive to hydrogenolysis/strong acid? q1->q2 Yes q3 Synthesis Strategy? q1->q3 No alloc Use Fmoc-Orn(Aloc)-OH (Mild Pd(0) deprotection) q2->alloc Yes z_group Use H-Orn(Z)-OMe HCl or Boc/Fmoc-Orn(Z)-OH q2->z_group No end_node Proceed with Synthesis alloc->end_node z_group->end_node fmoc_std Use Fmoc-Orn(Boc)-OH q3->fmoc_std Fmoc-SPPS boc_std Use Boc-Orn(Z)-OH q3->boc_std Boc-SPPS fmoc_std->end_node boc_std->end_node

Caption: Decision tree for selecting the appropriate ornithine derivative.

Orthogonal Protection Scheme Visualization

G cluster_peptide Protected Peptide Chain cluster_groups Protecting Groups & Deprotection p Fmoc-NH-AA1-CO-...-NH-Orn-CO-...-NH-Lys-CO-...-Resin fmoc Fmoc p->fmoc N-Terminus z Z p->z Orn Side Chain boc Boc p->boc Lys Side Chain piperidine Piperidine piperidine->fmoc Removes h2_pd H2, Pd/C h2_pd->z Removes tfa TFA tfa->boc Removes

Caption: Orthogonality of Fmoc, Z, and Boc protecting groups.

Conclusion and Recommendations

H-Orn(Z)-OMe HCl is a specialized, high-value reagent rather than a general-purpose building block. Its cost-benefit profile makes it an ideal choice for complex synthetic projects where the robust orthogonality of the Z-group is a strategic necessity.

  • Recommendation for Use: Employ H-Orn(Z)-OMe HCl or its Z-protected analogs when your synthesis requires site-specific modification of the ornithine side chain, such as in the formation of cyclic or branched peptides, and when the peptide is tolerant to hydrogenolysis conditions. It is also a primary candidate for solution-phase fragment synthesis.

  • Recommendation for Alternatives:

    • For routine, linear peptide synthesis via Fmoc-SPPS, Fmoc-Orn(Boc)-OH is the most cost-effective and straightforward option.

    • When orthogonality is required but the peptide is sensitive to hydrogenolysis (e.g., contains sulfur), Fmoc-Orn(Aloc)-OH offers a milder and highly effective alternative.

Ultimately, the decision rests on a careful evaluation of the target molecule's complexity, the chosen synthetic route, and the project's budget. By understanding the nuanced trade-offs presented in this guide, researchers can make an informed choice that optimizes the path to their desired peptide product.

References

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.).
  • Amino Acid-Protecting Groups. (2009). Chemical Reviews. Retrieved from [Link]

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • An economical approach for peptide synthesis via regioselective C–N bond cleavage of lactams. (n.d.). PubMed Central. Retrieved from [Link]

  • Z-L-Phg-Val-OMe. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Amino Acid-Protecting Groups. (2009). ACS Publications. Retrieved from [Link]

  • Dipeptide Syntheses via Activated α-Amino Esters. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

Sources

Validation

High-Resolution NMR Analysis of Orn(Z)-Containing Peptides: A Comparative Technical Guide

Content Type: Technical Comparison Guide Audience: Senior Researchers, Structural Biologists, and Medicinal Chemists Focus: Structural validation and differentiation of -benzyloxycarbonyl-ornithine [Orn(Z)] residues. Par...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Senior Researchers, Structural Biologists, and Medicinal Chemists Focus: Structural validation and differentiation of


-benzyloxycarbonyl-ornithine [Orn(Z)] residues.

Part 1: Executive Summary & Core Directive

In peptidomimetic drug design, the Orn(Z) residue is a critical tool for introducing hydrophobic bulk and aromatic interactions while maintaining a specific side-chain length (one methylene shorter than Lysine). However, its structural validation presents a unique analytical challenge: distinguishing it from homologous Lysine derivatives and quantifying its local conformational impact.

This guide moves beyond standard assignment protocols. It synthesizes specific spectral signatures, comparative data against Lys(Z) and Free Ornithine , and advanced 2D NMR strategies to provide a self-validating workflow for identifying Orn(Z) with absolute certainty.

Part 2: The Orn(Z) Spectral Fingerprint

To successfully assign Orn(Z), one must deconstruct its spin system into two distinct zones: the Aliphatic Side Chain and the Aromatic Z-Group .

The Aliphatic Chain ( )

Unlike Lysine, which extends to the


-position, Ornithine terminates at the 

-position. This truncation is the primary discriminator in Total Correlation Spectroscopy (TOCSY).
  • 
    -H:  Typical peptide range (4.0 – 4.6 ppm).
    
  • 
    -H / 
    
    
    
    -H:
    Often overlapped in the 1.5 – 1.9 ppm region.
  • 
    -H (The Diagnostic Handle):  In Orn(Z), the 
    
    
    
    -methylene is directly attached to the carbamate nitrogen. This electron-withdrawing environment shifts the signal downfield to ~3.0 – 3.2 ppm , appearing as a quartet (in DMSO-
    
    
    ) due to coupling with the adjacent NH and
    
    
    -protons.
The Z-Group (Benzyloxycarbonyl)

The Z-group adds a distinct aromatic and benzylic signature that is absent in free Ornithine but identical to Lys(Z).

  • Urethane NH (

    
    -H):  A triplet around 7.0 – 7.3 ppm  (solvent dependent).
    
  • Benzylic

    
    :  A sharp singlet (or AB quartet if chiral influence is strong) at 5.0 – 5.1 ppm .
    
  • Aromatic Ring: A multiplet centered at 7.35 ppm .

Part 3: Comparative Analysis Matrix

The following table contrasts Orn(Z) with its two most common confounding alternatives: Lys(Z) (homologous protection) and Free Ornithine (deprotection failure).

Table 1: Comparative Chemical Shift & Structural Markers (DMSO- )
FeatureOrn(Z) (Target)Lys(Z) (Alternative 1)Orn (Free) (Alternative 2)
Side Chain Length 3 carbons (

)
4 carbons (

)
3 carbons (

)
Terminal

Shift

-H: 3.0 – 3.2 ppm

-H: 2.9 – 3.1 ppm

-H: 2.8 – 3.0 ppm
TOCSY Connectivity

(shorter path)

(longer path)

Side Chain NH Carbamate NH (~7.2 ppm, triplet)Carbamate NH (~7.2 ppm, triplet)Amine

(~7.6 ppm, broad)
Benzylic

5.0 ppm (Singlet)5.0 ppm (Singlet)Absent
Aromatic Signals Present (~7.35 ppm)Present (~7.35 ppm)Absent
NOE Pattern Strong NOE: Z-Ring


-H
Strong NOE: Z-Ring


-H
None to side chain

Critical Insight: The chemical shift of the terminal methylene (


 for Orn, 

for Lys) is often too similar to be the sole discriminator. TOCSY spin-system length is the definitive method for distinguishing Orn(Z) from Lys(Z).

Part 4: Experimental Protocols & Workflow

Phase 1: Sample Preparation
  • Solvent: DMSO-

    
      is strongly recommended over 
    
    
    
    .
    • Reasoning: The Z-group urethane NH is exchangeable. In

      
      , this signal disappears, breaking the scalar coupling to the 
      
      
      
      -H and removing a key connectivity point. DMSO preserves this proton, allowing for
      
      
      COSY correlations.
  • Concentration: 2–5 mM to ensure detection of minor rotamers or NOE cross-peaks.

Phase 2: Data Acquisition
  • 1D Proton: To verify Z-group integrity (integral ratio of 5:1 for Aromatic:Benzylic).

  • 2D TOCSY (60-80 ms mixing): To trace the spin system.

  • 2D DQF-COSY: To identify direct

    
     couplings, specifically 
    
    
    
    .
  • 2D NOESY (300-500 ms): To determine the spatial orientation of the Z-group relative to the peptide backbone.

Phase 3: The Assignment Workflow (Self-Validating)
  • Anchor: Locate the Benzylic

    
      at 5.0 ppm.
    
  • Link: Look for NOEs from this

    
     to the Aromatic Ring  (7.35 ppm) and the Side Chain NH  (7.2 ppm).
    
  • Trace: Use the Side Chain NH in the TOCSY spectrum to find the connected aliphatic chain.

  • Validate: Count the hops.

    • If

      
       = Orn(Z) .
      
    • If

      
       = Lys(Z) .
      

Part 5: Visualization of Signaling & Logic

Diagram 1: The Orn(Z) Assignment Logic Flowchart

OrnZ_Assignment Start Start: 1H NMR Spectrum CheckZ Identify Z-Group Signals (Benzylic CH2 @ 5.0ppm, Arom @ 7.35ppm) Start->CheckZ CheckNH Locate Side Chain NH (Triplet @ ~7.2 ppm) CheckZ->CheckNH Present ResultFree No Benzylic Signal + NH3+ Signal CONFIRMED: Free Orn CheckZ->ResultFree Absent TOCSY Run 2D TOCSY Trace from NH or Alpha-H CheckNH->TOCSY Count Count Methylene Peaks in Spin System TOCSY->Count ResultOrn 3 Methylenes (Beta, Gamma, Delta) CONFIRMED: Orn(Z) Count->ResultOrn Short Chain ResultLys 4 Methylenes (Beta, Gamma, Delta, Epsilon) CONFIRMED: Lys(Z) Count->ResultLys Long Chain

Caption: Logical workflow for distinguishing Orn(Z) from Lys(Z) and Free Orn using TOCSY spin-system counting.

Diagram 2: Structural NOE Connectivity

OrnZ_Structure Alpha Alpha-H (4.3 ppm) Beta Beta-H (1.8 ppm) Alpha->Beta Gamma Gamma-H (1.6 ppm) Beta->Gamma Delta Delta-H (3.1 ppm) Gamma->Delta NH_Side NH (Urethane) (7.2 ppm) Delta->NH_Side NH_Side->Gamma NOE (Weak) CO_Z C=O (Z) NH_Side->CO_Z O_Z O (Z) CO_Z->O_Z Bn_CH2 Benzylic CH2 (5.0 ppm) O_Z->Bn_CH2 Bn_CH2->Delta NOE (Strong) Ph_Ring Phenyl Ring (7.35 ppm) Bn_CH2->Ph_Ring Ph_Ring->Delta NOE (Medium)

Caption: Key NOE contacts (dashed blue lines) linking the Z-group protecting moiety to the Ornithine side chain.

Part 6: References

  • Wishart, D. S., et al. (1995).[1] "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR, 6, 135-140. Link

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Foundational text for spin system identification).

  • Biological Magnetic Resonance Data Bank (BMRB). "Amino Acid Chemical Shift Statistics." (Source for standard random coil values). Link

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (Source for carbamate/Z-group chemical shift principles).

  • Cavanagh, J., et al. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press. Link

Sources

Comparative

A Senior Application Scientist's Guide to Purity Assessment of H-Orn(Z)-OMe HCl by HPLC: A Comparative Analysis

<_ _> For: Researchers, scientists, and drug development professionals engaged in peptide synthesis and related disciplines. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography...

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

For: Researchers, scientists, and drug development professionals engaged in peptide synthesis and related disciplines.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the rigorous purity assessment of N-δ-benzyloxycarbonyl-L-ornithine methyl ester hydrochloride (H-Orn(Z)-OMe HCl). Moving beyond a simple recitation of protocols, we will explore the underlying chromatographic principles, justify methodological choices, and present a framework for establishing a self-validating system to ensure data integrity.

H-Orn(Z)-OMe HCl is a critical building block in peptide synthesis. Its purity is paramount, as impurities can introduce unwanted modifications, deletions, or enantiomeric variations in the final peptide, confounding biological assays and compromising therapeutic efficacy. This guide details a primary reversed-phase HPLC (RP-HPLC) method and compares it with an alternative approach, providing the technical insights necessary to select and implement the optimal strategy for your quality control workflow.

Understanding the Analyte and the Challenge

H-Orn(Z)-OMe HCl possesses several key structural features that dictate the analytical strategy:

  • A free α-amino group: Provides a primary site for potential side reactions.

  • A Z-protecting group (Benzyloxycarbonyl): This bulky, hydrophobic group is crucial for chromatographic retention on reversed-phase columns.[1] Its presence also introduces a strong chromophore, making UV detection highly effective.

  • A methyl ester: Protects the C-terminal carboxyl group.

  • A chiral center: The L-configuration is essential, and the presence of the D-enantiomer is a critical impurity that must be quantified.

Potential impurities can arise from synthesis, storage, or handling and may include:

  • Starting materials and reagents.

  • Deprotected analogues (loss of the Z-group).

  • Diastereomers (e.g., the D-Orn isomer).

  • By-products from side reactions.

Method 1: The Workhorse - High-Resolution Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the cornerstone technique for analyzing protected amino acids due to its high resolving power and compatibility with UV detection.[1] The hydrophobicity imparted by the Z-group allows for excellent retention and separation on nonpolar stationary phases like C18.[1]

Rationale and Causality of Method Design
  • Stationary Phase: A C18 column is the standard choice. The long alkyl chains provide a highly hydrophobic surface, promoting strong interaction with the benzyloxycarbonyl group and enabling fine-tuned separation based on subtle differences in polarity among the analyte and its impurities.

  • Mobile Phase: A gradient elution using acetonitrile and water (both containing 0.1% trifluoroacetic acid, TFA) is optimal.

    • Acetonitrile (ACN): The organic "strong" solvent. The gradient starts with a lower ACN concentration to retain the analyte and impurities, then gradually increases to elute them based on their hydrophobicity.

    • Water: The aqueous "weak" solvent.

    • Trifluoroacetic Acid (TFA): Acts as an ion-pairing agent. It sharpens peaks by forming neutral ion pairs with any charged species and protonating free silanol groups on the silica backbone, reducing peak tailing. It also ensures a low pH, which keeps the α-amino group protonated and consistent in its charge state.

  • Detection: UV detection at 254 nm is ideal, as this wavelength corresponds to the absorbance maximum of the aromatic ring in the Z-group.

Experimental Protocol: Method 1

A. Instrumentation and Columns

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.

B. Reagents and Sample Preparation

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade (e.g., Milli-Q).

  • Trifluoroacetic Acid (TFA): HPLC grade.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

  • Standard Preparation: Accurately weigh and dissolve H-Orn(Z)-OMe HCl in Sample Diluent to a final concentration of 1.0 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard.

C. Chromatographic Conditions | Parameter | Condition | | :--- | :--- | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Injection Volume | 10 µL | | Detection Wavelength | 254 nm | | Gradient Program | Time (min) | % Mobile Phase B | | | 0.0 | 20 | | | 25.0 | 70 | | | 25.1 | 95 | | | 28.0 | 95 | | | 28.1 | 20 | | | 35.0 | 20 |

System Suitability Testing (SST): The Self-Validating Protocol

Before any sample analysis, the system's fitness for purpose must be verified.[2][3][4] This is a non-negotiable step for ensuring data trustworthiness. According to United States Pharmacopeia (USP) guidelines, SST is an integral part of the analytical procedure.[3][5]

  • Procedure: Perform five replicate injections of the 1.0 mg/mL standard solution.

  • Acceptance Criteria:

    • Repeatability: The Relative Standard Deviation (RSD) of the peak area for the main peak must be ≤ 2.0%.[2] Modern systems can often achieve ≤ 0.73%.[6]

    • Tailing Factor (T): The tailing factor for the main peak should be ≤ 2.0.[2]

    • Theoretical Plates (N): Must be ≥ 2000.

Method 2: An Alternative - Chiral HPLC for Enantiomeric Purity

While Method 1 is excellent for general purity, it will not separate the L- and D-enantiomers. For applications where stereochemical purity is critical, a dedicated chiral method is required. Chiral HPLC columns can separate enantiomers directly, often without derivatization if a chromophore is present, which is the case here with the Z-group.[7]

Rationale and Causality of Method Design
  • Stationary Phase: A chiral stationary phase (CSP) is used. These phases contain a single enantiomer of a chiral selector that is immobilized on the silica support. Enantiomers of the analyte interact differently with the CSP, leading to different retention times. A common choice for amino acid derivatives is a polysaccharide-based column (e.g., cellulose or amylose derivatives).

  • Mobile Phase: Chiral separations are highly sensitive to the mobile phase. Isocratic elution with a mixture of hexane/isopropanol is common. The non-polar hexane and polar alcohol modulate the interactions between the analyte and the CSP to achieve separation.

Experimental Protocol: Method 2

A. Instrumentation and Columns

  • HPLC System: As per Method 1.

  • Column: CHIRALCEL® OD-H, 4.6 x 250 mm, 5 µm particle size, or equivalent.

B. Reagents and Sample Preparation

  • n-Hexane: HPLC grade.

  • Isopropanol (IPA): HPLC grade.

  • Mobile Phase: 90:10 (v/v) n-Hexane/IPA.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL.

C. Chromatographic Conditions

Parameter Condition
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

| Run Type | Isocratic |

Comparative Performance and Data Summary

The two methods serve different but complementary purposes. Method 1 is a stability-indicating purity assay, while Method 2 is a specific test for enantiomeric purity.

ParameterMethod 1: RP-HPLCMethod 2: Chiral HPLCJustification
Primary Goal Overall purity, separation of by-productsEnantiomeric purity (L vs. D form)Each method is specialized for its intended purpose.
Specificity High for polarity-based impuritiesHigh for stereoisomersThe stationary phases are fundamentally different.
Throughput Moderate (~35 min/run)Higher (~15-20 min/run)Isocratic methods are typically faster than gradient methods.
Robustness HighModerate (sensitive to mobile phase)RP-HPLC methods are generally more rugged.
Key Impurities Detected Deprotected Orn, starting materialsD-Orn(Z)-OMe HClMethod 1 separates based on hydrophobicity; Method 2 on stereochemistry.

Visualizing the Workflow and Logic

A robust quality control process follows a defined, logical path from sample receipt to the final report.

Purity_Assessment_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data & Reporting Sample Sample Receipt & Login StdPrep Standard & Sample Preparation (1.0 mg/mL) Sample->StdPrep SST System Suitability Test (5 Replicates) StdPrep->SST Analysis HPLC Analysis (Method 1 and/or 2) SST->Analysis If SST Passes Integration Peak Integration & Purity Calculation Analysis->Integration Report Generate Certificate of Analysis Integration->Report

Caption: Experimental workflow for HPLC purity assessment.

Troubleshooting_Logic Start SST Fails RSD RSD > 2.0%? Start->RSD Tailing Tailing > 2.0? RSD->Tailing No CheckInjector Check Injector Precision & Sample Loop RSD->CheckInjector Yes Resolution Poor Resolution? Tailing->Resolution No CheckpH Check Mobile Phase pH Tailing->CheckpH Yes OptimizeGradient Optimize Gradient Slope Resolution->OptimizeGradient Yes RemakeMobile Prepare Fresh Mobile Phase CheckInjector->RemakeMobile End Re-run SST RemakeMobile->End ChangeColumn Use New Column CheckpH->ChangeColumn ChangeColumn->End CheckColumnHealth Check Column Pressure/Age OptimizeGradient->CheckColumnHealth CheckColumnHealth->End

Caption: Decision tree for troubleshooting common HPLC SST failures.

Conclusion and Recommendations

For comprehensive quality control of H-Orn(Z)-OMe HCl, a dual-method approach is recommended.

  • Primary Release Testing: Utilize the robust RP-HPLC (Method 1) for routine purity assessment. It is a stability-indicating method capable of separating a wide range of potential process-related impurities and degradants.

  • Chiral Purity Confirmation: Employ the Chiral HPLC (Method 2) during method validation and for batches where enantiomeric purity is a critical quality attribute, such as in the synthesis of GMP-grade peptides for therapeutic use.

This comparative guide provides the foundational knowledge and practical protocols to implement a scientifically sound and defensible strategy for assessing the purity of H-Orn(Z)-OMe HCl. By understanding the "why" behind the methods and embedding self-validating checks like System Suitability Testing, researchers can ensure the highest quality of their synthetic building blocks and the ultimate integrity of their final products.

References

  • A Researcher's Guide to HPLC Analysis of Boc-Protected Amino Acids. Benchchem.
  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Labcompliance.
  • Significant Changes in HPLC System Suitability: New USP Provisions Planned. European Compliance Academy.
  • Getting the peaks perfect: System suitability for HPLC. American Chemical Society.
  • System Suitability in HPLC Analysis. Pharmaguideline.
  • HPLC Calibration Process Parameters in Terms of System Suitability Test. International Journal of Research in Engineering and Science (IJRES).
  • Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine.
  • Analyses of amino acids, Enantiomeric purity.
  • Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.

Sources

Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of H-Orn(Z)-ome hcl: A Guide for Laboratory Professionals

In the landscape of pharmaceutical research and drug development, the meticulous handling of specialized chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides essential,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of specialized chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of H-Orn(Z)-ome hcl, also known by its full chemical name, N-delta-(Benzyloxycarbonyl)-L-ornithine methyl ester hydrochloride (CAS 5874-75-9). As a trusted partner in your research endeavors, we aim to furnish you with the knowledge to navigate the operational and disposal plans for this compound with confidence and precision.

Understanding the Hazard Profile of H-Orn(Z)-ome hcl

H-Orn(Z)-ome hcl is a protected amino acid derivative commonly utilized in peptide synthesis.[1] While specific comprehensive toxicological data for this exact compound is limited, the available information for similar structures and its constituent parts indicates a clear hazard profile that necessitates careful handling. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[2] The hydrochloride salt component suggests acidic properties, which can contribute to its corrosive potential.

The benzyloxycarbonyl (Z or Cbz) protecting group is a key feature of this molecule, widely used in peptide chemistry to mask the reactivity of the amine group.[3][4] While generally stable, understanding its chemical nature is crucial for safe handling and anticipating potential reactions.[3]

Table 1: Hazard Identification for H-Orn(Z)-ome hcl

Hazard StatementGHS ClassificationDescription
Causes skin irritationH315Direct contact may cause redness, itching, and inflammation.
Causes serious eye irritationH319Can cause significant irritation, redness, and discomfort upon contact with eyes.[5]
May cause respiratory irritationH335Inhalation of dust may irritate the respiratory tract, leading to coughing and shortness of breath.[2]
Harmful if swallowed-Ingestion may cause gastrointestinal irritation.[2]
Harmful by inhalation-Inhalation of dust can be harmful.[2]
Harmful in contact with skin-Prolonged or widespread skin contact may be harmful.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is non-negotiable when handling H-Orn(Z)-ome hcl. The following PPE is mandatory to minimize exposure and ensure personal safety.

Core PPE Requirements
  • Eye and Face Protection: Chemical safety goggles are required at all times.[6] A face shield should be worn over safety goggles when there is a significant risk of splashes or when handling larger quantities of the solid.

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact.[7] For extended contact or when handling solutions, thicker, chemical-resistant gloves should be selected based on the solvent being used.[8] Always inspect gloves for tears or punctures before use.

  • Body Protection: A laboratory coat must be worn and fully fastened to protect the skin and personal clothing from contamination.

  • Respiratory Protection: Due to the risk of respiratory irritation from airborne dust, handling of H-Orn(Z)-ome hcl powder should be performed in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95 or better) is required.[9]

The "Why" Behind the PPE Choices

The selection of this specific PPE ensemble is a direct response to the known hazards of H-Orn(Z)-ome hcl. The hydrochloride component necessitates protection against acidic and potentially corrosive effects, hence the emphasis on comprehensive eye, face, and skin protection. The fine, powdered nature of the solid reagent presents a significant inhalation hazard, making the use of a fume hood or respirator a critical control measure to prevent respiratory tract irritation.

PPE_Selection_Workflow cluster_0 Hazard Assessment cluster_1 Primary Engineering Controls cluster_2 Personal Protective Equipment (PPE) Selection Assess Task Assess Task: Weighing, Dissolving, Reaction Fume Hood Use Chemical Fume Hood Assess Task->Fume Hood Powder Handling Eye/Face Eye/Face Protection: Safety Goggles (minimum) Face Shield (for splash risk) Fume Hood->Eye/Face Hand Hand Protection: Nitrile Gloves (incidental) Chemical-Resistant Gloves (extended) Eye/Face->Hand Body Body Protection: Lab Coat (fully fastened) Hand->Body Respiratory Respiratory Protection: (If fume hood is unavailable) NIOSH-approved respirator (N95+) Body->Respiratory

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for the safe handling of H-Orn(Z)-ome hcl.

  • Preparation and Pre-Handling Check:

    • Ensure your Chemical Hygiene Plan is up-to-date and accessible.[10][11][12]

    • Verify that the safety shower and eyewash station are unobstructed and operational.

    • Confirm that a chemical spill kit appropriate for solid reagents is readily available.

    • Don all required PPE as outlined in the section above.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a certified chemical fume hood to minimize inhalation exposure.

    • Use a disposable weighing dish or line the balance with weighing paper to prevent contamination of the equipment.

    • Handle the solid with a spatula or other appropriate tool. Avoid creating dust clouds.

    • Close the container tightly immediately after use.

  • Dissolution:

    • When dissolving the solid, add the solvent to the solid slowly while stirring.

    • Be aware of any potential exothermic reactions, especially when dissolving in certain solvents.

    • Ensure the dissolution is also performed within a fume hood.

Emergency Procedures: Immediate Actions for Exposure and Spills

In the event of an accidental exposure or spill, a swift and informed response is critical.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][14][15][16] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[5] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Spill Response Protocol

This protocol is for minor spills that can be safely managed by trained laboratory personnel. For major spills, evacuate the area and follow your institution's emergency response procedures.

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don Additional PPE: If not already wearing them, don appropriate gloves, eye protection, and respiratory protection.

  • Contain and Clean:

    • Gently cover the spill with an absorbent material designed for chemical spills to avoid generating dust.[17]

    • Carefully scoop the absorbed material into a designated waste container.

    • Clean the spill area with a damp cloth or paper towel. Avoid dry sweeping, which can create dust.

    • Place all contaminated cleaning materials into the waste container.

  • Decontaminate: Wipe the spill area with a suitable decontaminating solution.

  • Dispose: Seal and label the waste container as "Hazardous Waste" and dispose of it according to your institution's guidelines.

Spill_Response_Workflow Spill Occurs Spill Occurs Alert & Secure Area Alert & Secure Area Spill Occurs->Alert & Secure Area Assess Spill Size Assess Spill Size Alert & Secure Area->Assess Spill Size Minor Spill Minor Spill Assess Spill Size->Minor Spill Minor Major Spill Major Spill Assess Spill Size->Major Spill Major Don PPE Don PPE Minor Spill->Don PPE Evacuate & Call Emergency Services Evacuate & Call Emergency Services Major Spill->Evacuate & Call Emergency Services Contain Spill (absorbent) Contain Spill (absorbent) Don PPE->Contain Spill (absorbent) Collect Waste Collect Waste Contain Spill (absorbent)->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Report Incident Report Incident Dispose of Waste->Report Incident

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of H-Orn(Z)-ome hcl and its associated waste is a critical component of laboratory safety and environmental stewardship.

  • Unused Product: Unused H-Orn(Z)-ome hcl should be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.

  • Contaminated Materials: All materials that have come into contact with H-Orn(Z)-ome hcl, including gloves, weighing papers, and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Classification: H-Orn(Z)-ome hcl contains chlorine, making it a halogenated organic compound. Therefore, its waste should be segregated into the appropriate halogenated organic waste stream for disposal, typically via incineration by a licensed hazardous waste disposal company.[18] Always follow your institution's specific guidelines for chemical waste disposal.[19][20][21]

By adhering to these comprehensive safety and handling guidelines, researchers can confidently and safely utilize H-Orn(Z)-ome hcl in their critical work, fostering a secure and productive laboratory environment.

References

  • Metasci. (n.d.). Safety Data Sheet L-Ornithine HCl. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: L-Ornithine monohydrochloride for biochemistry. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Retrieved from [Link]

  • AAPPTec. (n.d.). MSDS AHV106 L-Val-OMe HCl.pdf. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Retrieved from [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals | NIOSH. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safety Tipsheets & Best Practices. Retrieved from [Link]

  • Mayo Clinic. (2024, August 10). Chemical splash in the eye: First aid. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • Dust Arrest. (2025, September 14). PPE for Powder Handling: Support Operators Effectively. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • Westlab. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Investigation of benzyl benzoate toxicity with anatomical, physiological, cytogenetic and biochemical parameters in in vivo. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Glove Selection. Retrieved from [Link]

  • American Chemical Society. (2010). Doing Things Safely. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups | Request PDF. Retrieved from [Link]

  • University of South Carolina. (n.d.). Chemical Hygiene Plan and Laboratory Safety Manual. Retrieved from [Link]

  • uvex safety. (n.d.). Respirator for Chemicals | Protective Dust Mask. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • University of Florida. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]

  • (n.d.). Chemical Glove Selection Guide: Find the Perfect Protection. Retrieved from [Link]

  • Better Health Channel. (n.d.). Eye injuries - chemical burns. Retrieved from [Link]

  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • 3M. (n.d.). Respiratory Protection Guidance for Hazardous Drug Handling.fm. Retrieved from [Link]

  • American Chemical Society. (2015). Laboratory Safety. Retrieved from [Link]

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  • Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]

Sources

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